Isobutyl methanesulfonate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylpropyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O3S/c1-5(2)4-8-9(3,6)7/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZMKMCFRTKGVOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50936547 | |
| Record name | 2-Methylpropyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50936547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16156-53-9 | |
| Record name | Methanesulfonic acid, 2-methylpropyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16156-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isobutyl methanesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016156539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methylpropyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50936547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isobutyl Methanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOBUTYL METHANESULFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X7Y6L6AB2M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Isobutyl methanesulfonate chemical properties and reactivity
An In-depth Technical Guide on the Core Chemical Properties and Reactivity of Isobutyl Methanesulfonate
This guide provides a comprehensive overview of the chemical properties and reactivity of this compound, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound, also known as 2-methylpropyl methanesulfonate, is an alkyl sulfonate ester.[1][2] It is a colorless to light yellow liquid under standard conditions.[1] Below is a summary of its key quantitative data.
| Property | Value |
| CAS Number | 16156-53-9[1] |
| Molecular Formula | C₅H₁₂O₃S[1][2] |
| Molecular Weight | 152.21 g/mol [1][2] |
| Boiling Point | 53 °C at 0.1 kPa[3] |
| Melting Point | Data not readily available |
| Density | Data not readily available |
| Solubility | Data not readily available |
Reactivity Profile
This compound's reactivity is primarily defined by the methanesulfonate (MsO-) group, which is an excellent leaving group in nucleophilic substitution reactions. This makes the compound a versatile alkylating agent in organic synthesis.[1]
Nucleophilic Substitution Reactions
The carbon atom attached to the oxygen of the methanesulfonate group is electrophilic due to the strong electron-withdrawing nature of the sulfonyl group.[1] This facilitates the attack by a wide range of nucleophiles. The reaction can theoretically proceed via two mechanisms:
-
SN2 (Substitution Nucleophilic Bimolecular): This is a one-step mechanism where the nucleophile attacks the electrophilic carbon, and the methanesulfonate leaving group departs simultaneously. This pathway is generally favored for primary alkyl halides and sulfonates like this compound due to the relatively low steric hindrance and the instability of the corresponding primary carbocation.[1]
-
SN1 (Substitution Nucleophilic Unimolecular): This is a two-step mechanism involving the formation of a carbocation intermediate after the leaving group departs. For this compound, the formation of a primary isobutyl carbocation is energetically unfavorable, making this pathway less likely than the SN2 mechanism.[1]
Stability and Decomposition
This compound is stable under standard laboratory conditions. However, it is incompatible with strong oxidizing agents.[3] Hazardous decomposition products resulting from combustion include carbon monoxide, carbon dioxide, and various sulfur oxides.[3]
Experimental Protocols
Synthesis of this compound
The most common laboratory synthesis of this compound involves the reaction of isobutanol with methanesulfonyl chloride in the presence of a non-nucleophilic base to neutralize the HCl byproduct.
Materials:
-
Isobutanol (reagent grade)
-
Methanesulfonyl chloride (reagent grade)
-
Triethylamine (anhydrous)
-
Dichloromethane (anhydrous)
-
1 M Hydrochloric acid solution
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with isobutanol (1.0 equivalent) and anhydrous dichloromethane. The solution is cooled to 0 °C using an ice bath.
-
Addition of Base: Anhydrous triethylamine (1.2 equivalents) is added to the stirred solution.
-
Addition of Mesylating Agent: Methanesulfonyl chloride (1.1 equivalents) is dissolved in a minimal amount of anhydrous dichloromethane and added dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature is maintained at or below 5 °C.
-
Reaction Monitoring: The reaction is stirred at 0 °C for 1-2 hours after the addition is complete. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting alcohol.
-
Workup: The reaction is quenched by the slow addition of cold deionized water. The mixture is then transferred to a separatory funnel. The organic layer is washed sequentially with cold 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by vacuum distillation to yield pure this compound.[1]
Visualizations
Generalized Nucleophilic Substitution Pathway
Caption: Generalized SN2 pathway for this compound.
Experimental Synthesis Workflow
Caption: Experimental workflow for the synthesis of this compound.
References
An In-depth Technical Guide on the Mechanism of Action of Isobutyl Methanesulfonate as an Alkylating Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alkylating agents represent a cornerstone class of molecules in both cancer chemotherapy and biomedical research.[1][2] Their mechanism of action is predicated on the covalent attachment of an alkyl group to biologically important nucleophilic sites on macromolecules, most critically, on deoxyribonucleic acid (DNA).[2][3] This interaction disrupts DNA structure and function, leading to cytotoxicity and the inhibition of cellular replication.[4][5]
Isobutyl methanesulfonate (IBMS), with the chemical formula C₅H₁₂O₃S, is an alkyl sulfonate ester that functions as a monofunctional alkylating agent.[6][7] Like its well-studied analogues, methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS), IBMS is utilized in research settings as an electrophilic reagent to probe cellular processes, including DNA repair and cell cycle checkpoints.[6] This guide provides a detailed technical overview of the chemical mechanism, cellular targets, and biological consequences of IBMS-induced alkylation, drawing upon established principles from related alkyl sulfonate compounds to build a comprehensive mechanistic picture.
Chemical Mechanism of Alkylation
The reactivity of this compound as an alkylating agent is governed by the principles of nucleophilic substitution, where the methanesulfonate moiety serves as an excellent leaving group.
The Methanesulfonate Leaving Group
The efficacy of the methanesulfonate (mesylate) group as a leaving group is fundamental to the alkylating activity of IBMS. Upon nucleophilic attack, the mesylate anion that departs is highly stabilized through resonance, delocalizing the negative charge across the three oxygen atoms. This stability makes it a very weak base and, consequently, an excellent leaving group, facilitating the nucleophilic substitution reaction.[8]
Nucleophilic Substitution Pathway: SN1 vs. SN2
Nucleophilic substitution reactions involving alkyl sulfonates can theoretically proceed through two distinct pathways: a unimolecular (SN1) or a bimolecular (SN2) mechanism.[6]
-
SN1 Mechanism: This pathway involves a two-step process initiated by the departure of the leaving group to form a carbocation intermediate, which is then attacked by a nucleophile. For IBMS, an SN1 reaction would require the formation of a primary isobutyl carbocation. Primary carbocations are inherently unstable and energetically unfavorable, making this pathway less likely.[6]
-
SN2 Mechanism: This pathway involves a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs. Although the isobutyl group presents some steric hindrance compared to a methyl or ethyl group, the SN2 mechanism is the predominantly favored pathway for primary alkyl halides and sulfonates.[6][9]
Therefore, this compound acts as an alkylating agent primarily through an SN2 mechanism , where cellular nucleophiles directly attack the primary carbon atom attached to the sulfonate group, transferring the isobutyl group to the target molecule.
Figure 1. SN2 mechanism of this compound.
Cellular Targets and DNA Adduct Formation
Primary Cellular Targets
The primary and most critical cellular target for alkylating agents is DNA.[2][10] The electron-rich nitrogen and oxygen atoms within the DNA bases are susceptible to electrophilic attack.[10] While other molecules such as proteins and RNA can also be alkylated, the genotoxic effects resulting from DNA damage are the main source of cytotoxicity.[6][10]
DNA Adduct Formation
As a monofunctional alkylating agent, IBMS transfers a single isobutyl group to a nucleophilic site on DNA. Based on extensive studies of the analogous compound methyl methanesulfonate (MMS), the most prevalent DNA adducts are formed at the N7 position of guanine and the N3 position of adenine.[11][12][13]
-
N7-isobutylguanine: This is expected to be the major adduct. While it does not directly disrupt Watson-Crick base pairing, it can destabilize the glycosidic bond, potentially leading to depurination and the formation of an abasic (AP) site.
-
N3-isobutyladenine: This adduct is cytotoxic as it directly blocks the DNA replication machinery.[12]
These lesions, if not repaired, can lead to replication fork stalling, the introduction of mutations during translesion synthesis, or the generation of single- and double-strand breaks, ultimately triggering cell cycle arrest or cell death.[11][14]
| Adduct Type | Typical Location | Primary Consequence | Reference Compound |
| N7-alkylguanine | Guanine | Destabilizes glycosidic bond, can lead to depurination and AP sites. | Methyl Methanesulfonate[11][12] |
| N3-alkyladenine | Adenine | Blocks DNA replication, highly cytotoxic. | Methyl Methanesulfonate[11][12] |
| O⁶-alkylguanine | Guanine | Miscoding lesion, leading to G:C to A:T transition mutations. | Methyl Methanesulfonate[15] |
Table 1. Major DNA adducts formed by simple monofunctional alkylating agents and their consequences.
Biological Consequences and Cellular Response
The cellular response to IBMS-induced DNA damage is a complex process involving DNA repair, cell cycle regulation, and programmed cell death pathways.
DNA Damage Response and Repair
The primary pathway for repairing the base lesions created by agents like IBMS is the Base Excision Repair (BER) pathway.[12] BER is initiated by a specific DNA glycosylase that recognizes and excises the damaged base. The resulting abasic site is then processed by other enzymes to restore the correct DNA sequence. Failure or overwhelming of the BER pathway can lead to the accumulation of DNA damage.
Cell Cycle Arrest and Apoptosis
If DNA damage is substantial, the cell activates DNA damage response (DDR) signaling cascades, often involving kinases such as ATM and Chk2, which can lead to cell cycle arrest.[11][16] This provides time for the cell to repair the damage. If the damage is too extensive to be repaired, the cell may initiate apoptosis (programmed cell death). Studies on MMS have shown that this can occur through both p53-dependent and p53-independent pathways, often involving the activation of caspases and the mitochondrial pathway.[11][17]
Figure 2. Cellular response to IBMS-induced DNA damage.
Quantitative Analysis of Alkylating Activity
Specific quantitative data for this compound is not widely available in published literature. However, data from structurally related alkyl methanesulfonates can provide a comparative framework for estimating its biological activity.
| Compound | Cell Line | IC50 (3-hr exposure) |
| Methyl methanesulfonate (MMS) | P388F Mouse Lymphoma | 0.1 mM |
| Ethyl methanesulfonate (EMS) | P388F Mouse Lymphoma | > 16 mM |
| Isopropyl methanesulfonate | P388F Mouse Lymphoma | > 1.5 mM |
Table 2. Comparative cytotoxicity of simple alkyl methanesulfonates in P388F cells. Data indicates that small structural changes significantly impact cytotoxic potency.[18]
| Endpoint | Cell Line | Background Level | MMS Doubling Dose |
| 7-methylguanine (7-mG) | L5178Y Mouse Lymphoma | 1440 adducts / 10⁹ nucleotides | 4.3 µM |
| O⁶-methyl-2'-deoxyguanosine | L5178Y Mouse Lymphoma | 32 adducts / 10⁹ nucleotides | 8.7 µM |
Table 3. DNA adduct formation by Methyl Methanesulfonate (MMS) in L5178Y cells. The "doubling dose" is the concentration required to double the background level of the specified adduct.[15]
Key Experimental Protocols
Investigating the mechanism of action of an alkylating agent like IBMS involves a suite of well-established molecular and cellular biology techniques.
Protocol: Quantification of DNA Adducts by LC-MS/MS
This is the gold-standard method for accurately identifying and quantifying specific DNA adducts.
-
Cell Culture and Treatment: Culture target cells (e.g., MCF-7, L5178Y) and expose them to a range of IBMS concentrations for a defined period.
-
DNA Isolation: Harvest cells and isolate genomic DNA using a high-purity extraction kit or standard phenol-chloroform extraction.
-
DNA Hydrolysis: Digest the DNA to individual nucleosides using a cocktail of enzymes (e.g., nuclease P1, alkaline phosphatase).
-
Sample Preparation: Spike the sample with stable isotope-labeled internal standards for each adduct of interest. Purify the nucleosides using solid-phase extraction.
-
LC-MS/MS Analysis: Separate the nucleosides using liquid chromatography and detect and quantify them using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Data Analysis: Calculate the quantity of each adduct relative to the total amount of the corresponding normal nucleoside (e.g., N7-isobutylguanine per 10⁶ guanine).
Protocol: Assessment of DNA Strand Breaks via Comet Assay (Alkaline)
The comet assay is a sensitive method for detecting DNA single-strand breaks and alkali-labile sites (like AP sites).
-
Cell Treatment and Harvesting: Treat cells with IBMS as described above. Harvest viable cells.
-
Embedding: Mix a low number of cells with low-melting-point agarose and layer onto a pre-coated microscope slide.
-
Lysis: Immerse the slides in a high-salt lysis buffer to remove membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Unwinding/Electrophoresis: Place slides in an electrophoresis chamber with a high-pH alkaline buffer to unwind the DNA. Apply an electric field.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualization and Scoring: Visualize slides using a fluorescence microscope. Damaged DNA with strand breaks will migrate out of the nucleoid, forming a "comet tail." Quantify the percentage of DNA in the tail using image analysis software.
Protocol: Cell Viability Assay
This assay determines the concentration of IBMS that inhibits cell growth or viability by 50% (IC50).
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of IBMS (e.g., from 0.1 µM to 10 mM) for a specified duration (e.g., 24, 48, or 72 hours).
-
Viability Reagent Addition: Add a viability reagent such as MTT, WST-1, or resazurin. Viable cells with active metabolism will convert these substrates into a colored or fluorescent product.
-
Incubation and Measurement: Incubate for 1-4 hours. Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Normalize the results to untreated controls and plot cell viability versus log[IBMS concentration]. Calculate the IC50 value using a non-linear regression curve fit.
Figure 3. Experimental workflow for assessing IBMS genotoxicity.
Conclusion
This compound functions as a monofunctional DNA alkylating agent, acting primarily through an SN2 nucleophilic substitution mechanism. Its reactivity is driven by the excellent leaving group properties of the methanesulfonate anion. The primary cellular target is DNA, where it forms adducts, predominantly at the N7-guanine and N3-adenine positions. This damage triggers a cellular response that includes the activation of DNA repair pathways, such as BER, and can lead to cell cycle arrest or apoptosis if the damage is severe. While specific quantitative data for IBMS remains sparse, analysis of related alkyl sulfonates provides a robust framework for understanding its biological activity. Further research is warranted to delineate the precise reaction kinetics, adduct profile, and cytotoxic potency of this compound to fully characterize its role as a research tool and potential genotoxicant.
References
- 1. reelmind.ai [reelmind.ai]
- 2. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 3. drugs.com [drugs.com]
- 4. How Do Alkylating Agents Work? Mechanism, Uses, and Side Effects Explained [int.livhospital.com]
- 5. Nursing Blog | Lippincott NursingCenter [nursingcenter.com]
- 6. Buy this compound | 16156-53-9 [smolecule.com]
- 7. This compound | C5H12O3S | CID 119240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 9. Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alkylating Agents – Callaix [callaix.com]
- 11. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]
- 12. Methyl methanesulfonate (MMS) produces heat-labile DNA damage but no detectable in vivo DNA double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Alkylating Agent Methyl Methanesulfonate Triggers Lipid Alterations at the Inner Nuclear Membrane That Are Independent from Its DNA-Damaging Ability [mdpi.com]
- 14. The Alkylating Agent Methyl Methanesulfonate Triggers Lipid Alterations at the Inner Nuclear Membrane That Are Independent from Its DNA-Damaging Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biological significance of DNA adducts investigated by simultaneous analysis of different endpoints of genotoxicity in L5178Y mouse lymphoma cells treated with methyl methanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Feedback regulation of methyl methanesulfonate and ultraviolet-sensitive gene clone 81 via ATM/Chk2 pathway contributes to the resistance of MCF-7 breast cancer cells to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Methyl methanesulfonate induces apoptosis in p53-deficient H1299 and Hep3B cells through a caspase 2- and mitochondria-associated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
Isobutyl methanesulfonate stability and storage conditions
An In-depth Technical Guide to the Stability and Storage of Isobutyl Methanesulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. Due to its nature as an alkylating agent, understanding its stability profile is critical for its proper handling, use in synthesis, and for the safety and quality control of pharmaceutical products. While specific kinetic data for this compound is not extensively published, this guide synthesizes available information on its properties and those of structurally related methanesulfonate esters to provide a robust framework for its management.
Chemical Stability and Degradation Profile
This compound is a moderately reactive electrophile susceptible to degradation through several pathways, primarily hydrolysis. Its stability is influenced by temperature, pH, and the presence of nucleophiles.
Hydrolysis
The primary degradation pathway for this compound is hydrolysis, which results in the formation of isobutanol and methanesulfonic acid[1]. This reaction can be catalyzed by both acidic and basic conditions.
dot
Caption: Hydrolysis degradation pathway of this compound.
Studies on other small alkyl methanesulfonates, such as methyl and isopropyl methanesulfonate, have shown that they are susceptible to hydrolysis, with stability decreasing as temperature increases[2]. It is highly probable that this compound exhibits similar behavior. The rate of hydrolysis is expected to be significantly influenced by pH. For some sulfonate esters, hydrolysis rates are dominated by the neutral water rate at pH 7-8, but can increase significantly under more acidic or basic conditions[3].
Thermal Decomposition
While the methanesulfonate functional group itself is thermally robust, with metal methanesulfonates showing stability up to 400°C, the ester linkage in this compound is the point of thermal lability[4][5]. The boiling point of this compound is reported as 53°C at a pressure of 1 mmHg, and it is noted that temperature control is crucial during vacuum distillation to prevent product degradation[6]. Upon decomposition, hazardous products such as carbon monoxide, carbon dioxide, and sulfur oxides can be released[6].
Incompatibilities
This compound is incompatible with strong oxidizing agents[6]. It will also react with nucleophiles, a consideration for its use in synthesis and in the presence of other reactive molecules.
Recommended Storage and Handling
Proper storage and handling are essential to maintain the integrity of this compound and to ensure laboratory safety.
Storage Conditions
The following table summarizes the recommended storage conditions for this compound based on information from various suppliers.
| Parameter | Recommendation | References |
| Temperature | Room temperature, with recommendations for cool conditions (<15°C or 20°C) | [2][4][7][8][9] |
| Atmosphere | Store in a dry environment (desiccated); sealed in dry. | [2][4] |
| Light | Store in a dark place. | [9] |
| Container | A tightly sealed, appropriate chemical container. | [4] |
Handling Precautions
This compound is classified as a skin and serious eye irritant[6][10]. Therefore, appropriate personal protective equipment (PPE) is mandatory.
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles. A face shield may be required for larger quantities[6].
-
Lab Coat: A standard laboratory coat should be worn.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood.
dot
Caption: Recommended workflow for handling and storage of this compound.
Experimental Protocols for Stability Assessment
A stability-indicating method is crucial for quantifying the purity of this compound and detecting its degradation products. This typically involves forced degradation studies followed by analysis using a validated chromatographic method.
Forced Degradation Protocol (General)
The goal of forced degradation is to intentionally degrade the sample to generate potential impurities and demonstrate that the analytical method can separate them.
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Stress Conditions: Expose the stock solution to the following conditions in separate experiments:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Add 0.1 M NaOH and heat at a controlled temperature.
-
Oxidative Degradation: Add 3% H₂O₂ and store at room temperature.
-
Thermal Degradation: Heat the solution at an elevated temperature (e.g., 80°C).
-
Photolytic Degradation: Expose the solution to UV light.
-
-
Time Points: Sample from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: Neutralize the acid and base-stressed samples before analysis.
-
Analysis: Analyze all samples by a suitable chromatographic method (GC-MS or HPLC).
Analytical Method for Stability Testing
Gas Chromatography-Mass Spectrometry (GC-MS) is a common and effective method for the analysis of alkyl methanesulfonates, which often lack a UV chromophore for HPLC detection[11].
Example GC-MS Method Outline:
-
Column: A low-polarity column such as a DB-5 (5%-phenyl-95%-dimethylpolysiloxane) is often suitable[10].
-
Injection: Split or splitless injection, depending on the required sensitivity.
-
Oven Program: A temperature ramp is used to separate the analyte from degradation products and solvent. An example might be: start at 50°C, hold for 2 minutes, ramp at 10°C/min to 220°C, and hold for 5 minutes.
-
Detection: Mass spectrometry in Selective Ion Monitoring (SIM) mode for high sensitivity and specificity[10].
-
Quantification: Use an internal or external standard for accurate quantification.
dot
Caption: General workflow for stability testing of this compound.
Quantitative Stability Data
Currently, there is a lack of published quantitative stability data, such as hydrolysis rate constants or a detailed thermal decomposition profile, specifically for this compound. The tables below are provided as templates for researchers to populate with their own data generated using the protocols outlined in this guide.
Table 1: Hydrolysis Rate Constants (k) at Various Conditions (Template)
| Condition (e.g., pH, Temp) | Rate Constant (k) (s⁻¹) | Half-life (t₁/₂) (hours) | Analytical Method |
| pH 2, 25°C | Data to be determined | Data to be determined | GC-MS |
| pH 7, 25°C | Data to be determined | Data to be determined | GC-MS |
| pH 10, 25°C | Data to be determined | Data to be determined | GC-MS |
| pH 7, 40°C | Data to be determined | Data to be determined | GC-MS |
Table 2: Thermal Stability Data (Template)
| Analysis Method | Parameter | Value | Notes |
| TGA | Onset of Decomposition | Data to be determined | Under inert atmosphere (e.g., N₂) |
| TGA | 5% Weight Loss Temperature | Data to be determined | |
| DSC | Melting Point (Peak) | Data to be determined | |
| DSC | Decomposition Event(s) | Data to be determined | Exothermic/Endothermic |
References
- 1. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ywfx.nifdc.org.cn [ywfx.nifdc.org.cn]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Buy this compound | 16156-53-9 [smolecule.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C5H12O3S | CID 119240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Ethyl methanesulphonate in a parenteral formulation of BMS-214662 mesylate, a selective farnesyltransferase inhibitor: formation and rate of hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of Isobutyl Methanesulfonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the solubility characteristics of isobutyl methanesulfonate, a key reagent in organic synthesis. Due to its role as an electrophilic agent, understanding its behavior in various solvents is crucial for reaction optimization, purification, and product isolation. This document compiles available qualitative solubility data, outlines a comprehensive experimental protocol for quantitative solubility determination, and presents visual workflows for both its synthesis and solubility assessment.
This compound: A Profile
This compound (IUPAC name: 2-methylpropyl methanesulfonate) is an alkyl sulfonate ester with the chemical formula C₅H₁₂O₃S.[1] It is typically a colorless to light yellow liquid under standard conditions.[2] The compound is primarily utilized as an electrophilic reagent in organic synthesis, particularly for the introduction of the isobutyl group. Its reactivity stems from the electron-withdrawing nature of the methanesulfonate group, which makes the adjacent carbon atom susceptible to nucleophilic attack.[2]
Solubility of this compound
Table 1: Qualitative Solubility of this compound in Various Solvents
| Solvent Class | Solvent | Solubility Description | Notes |
| Polar Aprotic | Dichloromethane | Excellent solubility for both reactants and products.[2] | Often the solvent of choice for synthetic applications due to its inertness under typical reaction conditions.[2] |
| Dimethylformamide (DMF) | Enhanced solubility, particularly for polar reactants.[2] | Can lead to complications in product isolation and purification procedures.[2] | |
| Dimethyl sulfoxide (DMSO) | Enhanced solubility, particularly for polar reactants.[2] | Can lead to complications in product isolation and purification procedures.[2] | |
| Polar Protic | Water, Methanol, Ethanol | The influence on reaction kinetics is noted, suggesting some degree of interaction or solubility. | These solvents can stabilize charged intermediates and transition states in nucleophilic substitution reactions involving this compound.[2] |
| Aromatic | Benzene, Toluene | Limited utility due to poor solubility of ionic reaction components.[2] | May be used in specialized reaction conditions where enhanced hydrophobic character is required.[2] |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the equilibrium solubility of this compound in various solvents. This method is adapted from the widely used saturation shake-flask method.
3.1. Principle
The saturation shake-flask method involves creating a saturated solution of the solute (this compound) in a specific solvent at a constant temperature. The concentration of the solute in the saturated solution is then determined analytically, providing the quantitative solubility value.
3.2. Materials and Equipment
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Thermostatic shaker or water bath
-
Analytical balance
-
Vials with screw caps
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrumentation for quantification (e.g., GC-MS, HPLC-UV)
3.3. Procedure
-
Preparation of Supersaturated Solution:
-
Add an excess amount of this compound to a pre-weighed vial. The presence of undissolved solid at the end of the equilibration period is essential to ensure saturation.
-
Accurately add a known volume or mass of the desired solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to the desired temperature.
-
Agitate the mixture for a sufficient duration (typically 24-72 hours) to allow the system to reach solid-liquid equilibrium. The time required should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (to the experimental temperature) syringe.
-
Immediately filter the aliquot through a syringe filter into a pre-weighed vial. This step is critical to remove any undissolved microparticles.
-
-
Quantification:
-
Gravimetric Analysis:
-
Accurately weigh the vial containing the filtered aliquot to determine the mass of the saturated solution.
-
Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute).
-
Weigh the vial containing the dry residue to determine the mass of the dissolved this compound.
-
Calculate the solubility, typically expressed as grams of solute per 100 g of solvent.
-
-
Chromatographic Analysis (e.g., GC-MS):
-
Accurately dilute the filtered aliquot with a suitable solvent to a concentration within the calibrated range of the instrument.
-
Analyze the diluted sample using a validated GC-MS method.
-
Quantify the concentration by comparing the peak area of the sample to a standard calibration curve prepared with known concentrations of this compound.
-
-
Visualizations
4.1. Synthesis of this compound
The most common method for synthesizing this compound is the reaction of isobutanol with methanesulfonyl chloride in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.[2]
Caption: Synthesis of this compound.
4.2. Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental determination of this compound solubility using the saturation shake-flask method.
Caption: Solubility Determination Workflow.
References
An In-depth Technical Guide on Isobutyl Methanesulfonate: Core Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides essential information regarding the fundamental physicochemical properties of isobutyl methanesulfonate, a key reagent in various chemical syntheses. The data presented herein is compiled from verified chemical databases and suppliers, ensuring accuracy for research and development applications.
Core Quantitative Data
The fundamental molecular properties of this compound are summarized in the table below. This data is critical for stoichiometric calculations, analytical characterization, and experimental design.
| Property | Value | Citations |
| Molecular Formula | C5H12O3S | [1][2][3] |
| Molecular Weight | 152.21 g/mol | [1][2][3][4] |
| IUPAC Name | 2-methylpropyl methanesulfonate | [1][2] |
| CAS Number | 16156-59-9 | [2] |
Structural and Identifier Information
To facilitate unambiguous identification and integration into chemical databases and software, the following structural identifiers for this compound are provided.
Caption: Key identifiers for this compound.
This guide serves as a foundational resource for professionals engaged in chemical research and development. For further information on safety, handling, and specific applications, please refer to the corresponding material safety data sheets (MSDS) and relevant scientific literature.
References
Methodological & Application
Application Notes and Protocols for Protein Modification with Isobutyl Methanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein alkylation is a fundamental biochemical technique for the covalent modification of amino acid residues, playing a crucial role in proteomics, structural biology, and drug development. Isobutyl methanesulfonate is an alkylating agent that introduces an isobutyl group onto nucleophilic residues within a protein. The methanesulfonate group serves as an effective leaving group, facilitating the reaction. This modification can be used to block reactive sites, prevent disulfide bond formation, and probe protein structure and function.
This document provides a detailed guide for the modification of proteins using this compound, including experimental protocols, data presentation tables, and diagrams of the experimental workflow and a potential resulting signaling pathway.
Reaction Mechanism
This compound reacts with nucleophilic amino acid side chains, most notably the thiol group of cysteine and the epsilon-amino group of lysine. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the nucleophilic residue attacks the methylene carbon of the isobutyl group, displacing the methanesulfonate anion. The reactivity towards specific residues can be influenced by factors such as pH and the local protein environment.
Data Presentation
Quantitative analysis of protein modification is critical for ensuring reproducibility and understanding the extent of the reaction. Mass spectrometry is the primary method for characterizing alkylated proteins, allowing for the determination of the mass shift upon modification and the identification of specific modified residues.
Table 1: Summary of Mass Spectrometry Data for Protein Alkylation by this compound
| Parameter | Description | Expected Value/Result | Experimental Value |
| Protein Name/ID | Uniprot accession or common name of the target protein. | - | |
| Initial Protein Mass (Da) | The experimentally determined mass of the unmodified protein. | - | |
| Final Protein Mass (Da) | The experimentally determined mass of the protein after reaction with this compound. | - | |
| Mass Shift (Da) | The difference between the final and initial protein mass. | + 57.11 per modification | |
| Number of Modifications | The total number of isobutyl groups added to the protein. | Variable | |
| Modified Residue(s) | The specific amino acid(s) that have been alkylated (e.g., Cys, Lys). | Cysteine, Lysine | |
| Site of Modification | The position of the modified residue(s) in the protein sequence. | - | |
| Reaction Yield (%) | The percentage of the target protein that has been modified. | Variable |
Note: The expected mass shift for the addition of an isobutyl group (C₄H₉) is approximately 57.11 Da. However, the reaction with a thiol group of cysteine results in the loss of a proton, leading to a net mass increase of 56.10 Da.
Experimental Protocols
Protocol 1: In-Solution Alkylation of a Purified Protein
This protocol describes the modification of a purified protein in solution, a common procedure before mass spectrometry analysis.
Materials:
-
Purified protein of interest
-
Ammonium bicarbonate buffer (50 mM, pH 8.0)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
This compound
-
Quenching solution (e.g., 1 M DTT or 1 M L-cysteine)
-
Acetonitrile
-
Formic acid
-
Trypsin (for subsequent mass spectrometry)
Procedure:
-
Protein Solubilization: Dissolve the purified protein in 50 mM ammonium bicarbonate buffer (pH 8.0) to a final concentration of 1-2 mg/mL.
-
Reduction of Disulfide Bonds:
-
Add DTT to a final concentration of 10 mM.
-
Incubate the mixture at 56°C for 30 minutes.
-
Alternatively, use TCEP at a final concentration of 5 mM and incubate at room temperature for 30 minutes.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add this compound to a final concentration of 20-50 mM. (Note: This concentration may require optimization for your specific protein).
-
Incubate the reaction in the dark at room temperature for 1 hour.
-
-
Quenching the Reaction:
-
Add a quenching solution to consume any unreacted this compound. For example, add DTT to an additional final concentration of 5 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Sample Preparation for Mass Spectrometry (Optional):
-
If proceeding with proteomic analysis, dilute the sample 5-10 fold with 50 mM ammonium bicarbonate buffer to reduce the concentration of any denaturants.
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
Acidify the sample with formic acid to a final concentration of 0.1% to stop the digestion.
-
Desalt the resulting peptides using a C18 StageTip or equivalent before LC-MS/MS analysis.
-
Protocol 2: Analysis of Alkylated Proteins by Mass Spectrometry
Procedure:
-
LC-MS/MS Analysis: Analyze the desalted peptides from Protocol 1 using a high-resolution mass spectrometer.
-
Data Analysis:
-
Use a database search engine (e.g., Mascot, Sequest, MaxQuant) to identify the proteins and peptides.
-
Include a variable modification in your search parameters corresponding to the mass of the isobutyl group (+56.10 Da) on cysteine and lysine residues.
-
Manually inspect the MS/MS spectra of modified peptides to confirm the site of modification.
-
Quantify the extent of modification by comparing the peak intensities of modified and unmodified peptides.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for protein modification with this compound followed by mass spectrometry analysis.
Potential Signaling Pathway Perturbation
Alkylating agents can induce cellular stress, potentially leading to the activation of signaling pathways such as apoptosis. While the specific effects of this compound are not extensively documented, related methanethiosulfonate compounds have been shown to induce apoptosis via the generation of reactive oxygen species (ROS).[1] The following diagram illustrates a hypothetical signaling cascade initiated by such a compound.
Safety Precautions
This compound is an alkylating agent and should be handled with appropriate safety precautions. It is potentially mutagenic and should be treated as a hazardous chemical. Always work in a well-ventilated area or a chemical fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Dispose of all waste containing this compound according to your institution's hazardous waste disposal guidelines.
Conclusion
This document provides a comprehensive guide to the modification of proteins with this compound. The provided protocols offer a starting point for researchers, and optimization of reaction conditions may be necessary for specific applications. The use of mass spectrometry is essential for the detailed characterization of the resulting modifications. By following these guidelines, researchers can effectively utilize this compound as a tool for protein research and development.
References
Application Notes and Protocols for Studying DNA Repair Pathways Using Isobutyl Methanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobutyl methanesulfonate (iBMS) is a monofunctional alkylating agent that introduces alkyl groups into DNA, leading to the formation of DNA adducts. While literature directly investigating iBMS in DNA repair is limited, its structural similarity to the well-characterized methyl methanesulfonate (MMS) suggests a comparable mechanism of action. MMS is widely used as a model compound to induce DNA lesions that are substrates for several DNA repair pathways, primarily Base Excision Repair (BER) and Homologous Recombination (HR).[1][2] This document will leverage the extensive knowledge of MMS to provide detailed application notes and protocols for studying DNA repair pathways, with the understanding that iBMS is expected to induce a similar spectrum of DNA damage.
The primary lesions induced by such alkylating agents are N7-methylguanine and N3-methyladenine.[1][3] These adducts can block DNA replication and transcription, and if left unrepaired, can lead to cell death or mutations.[3] The cellular response to this type of DNA damage involves a complex interplay of signaling and repair pathways.
Mechanism of Action and DNA Repair Pathway Involvement
iBMS, like MMS, is predicted to act as an SN2 alkylating agent, transferring its isobutyl group to nucleophilic sites on DNA bases. The resulting DNA adducts are recognized and processed by multiple DNA repair pathways.
-
Base Excision Repair (BER): This is the primary pathway for repairing the small, non-helix-distorting base lesions induced by agents like MMS.[1][4] The process is initiated by a DNA glycosylase that recognizes and removes the damaged base, creating an apurinic/apyrimidinic (AP) site. This site is then further processed by AP endonuclease, DNA polymerase, and DNA ligase to restore the correct DNA sequence.[5][6]
-
Homologous Recombination (HR): While alkylating agents do not directly cause double-strand breaks (DSBs), replication fork collapse at the site of an unrepaired single-strand break (SSB) intermediate generated during BER can lead to the formation of DSBs.[7] These DSBs are predominantly repaired by the high-fidelity HR pathway in S and G2 phases of the cell cycle.[8]
-
Non-Homologous End Joining (NHEJ): In addition to HR, DSBs can also be repaired by NHEJ, a more error-prone pathway that is active throughout the cell cycle.[9][10]
-
Mismatch Repair (MMR): Some O-alkylation adducts, though less frequent with MMS-like agents, can lead to mispairing during DNA replication, which can be recognized by the MMR machinery.[7]
Data Presentation
The following tables provide examples of quantitative data that can be generated when studying the effects of iBMS on DNA repair.
Table 1: Cell Viability in Response to iBMS Treatment
| Cell Line | Genotype | iBMS Concentration (mM) | Cell Viability (%) |
| WT | Wild-Type | 0 | 100 ± 5 |
| 0.1 | 85 ± 7 | ||
| 0.5 | 52 ± 6 | ||
| 1.0 | 25 ± 4 | ||
| BER-deficient | (e.g., POLB knockout) | 0 | 100 ± 6 |
| 0.1 | 60 ± 8 | ||
| 0.5 | 20 ± 5 | ||
| 1.0 | 5 ± 2 | ||
| HR-deficient | (e.g., BRCA2 knockdown) | 0 | 100 ± 4 |
| 0.1 | 70 ± 5 | ||
| 0.5 | 35 ± 7 | ||
| 1.0 | 10 ± 3 |
Table 2: Quantification of DNA Damage using the Comet Assay
| Cell Line | Treatment | Olive Tail Moment (Arbitrary Units) |
| WT | Control | 2.5 ± 0.8 |
| iBMS (0.5 mM, 1 hr) | 15.2 ± 2.1 | |
| iBMS (0.5 mM, 1 hr) + 4 hr recovery | 5.1 ± 1.2 | |
| BER-deficient | Control | 3.1 ± 0.9 |
| iBMS (0.5 mM, 1 hr) | 25.8 ± 3.5 | |
| iBMS (0.5 mM, 1 hr) + 4 hr recovery | 18.9 ± 2.8 |
Table 3: Analysis of DNA Repair Protein Foci Formation
| Cell Line | Treatment | % of Cells with >10 γH2AX foci | % of Cells with >10 RAD51 foci |
| WT | Control | < 1 | < 1 |
| iBMS (0.5 mM, 4 hr) | 45 ± 6 | 38 ± 5 | |
| HR-deficient | Control | < 1 | < 1 |
| iBMS (0.5 mM, 4 hr) | 52 ± 7 | 2 ± 1 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with iBMS.
Materials:
-
Cell line of interest (and relevant DNA repair-deficient derivatives)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound (iBMS)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of iBMS in complete medium.
-
Remove the medium from the wells and add 100 µL of the iBMS-containing medium or control medium (without iBMS).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 2: Alkaline Comet Assay for Detection of SSBs and Alkali-Labile Sites
This assay measures DNA single-strand breaks (SSBs) and alkali-labile sites, which are intermediates in the BER pathway.
Materials:
-
Treated and control cells
-
Low melting point agarose (LMPA)
-
Normal melting point agarose (NMPA)
-
Comet assay slides
-
Lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA stain (e.g., SYBR Gold)
-
Fluorescence microscope with appropriate filters
-
Comet scoring software
Procedure:
-
Harvest cells and resuspend in ice-cold PBS at a concentration of 1 x 105 cells/mL.
-
Mix 10 µL of cell suspension with 90 µL of molten LMPA (at 37°C).
-
Pipette the cell/agarose mixture onto a pre-coated comet assay slide and cover with a coverslip.
-
Solidify the agarose at 4°C for 10 minutes.
-
Remove the coverslip and immerse the slides in lysis buffer at 4°C for at least 1 hour.
-
Transfer the slides to an electrophoresis tank filled with alkaline electrophoresis buffer and incubate for 20-40 minutes to allow for DNA unwinding.
-
Perform electrophoresis at ~25 V and ~300 mA for 20-30 minutes.
-
Neutralize the slides by washing three times for 5 minutes each with neutralization buffer.
-
Stain the slides with a DNA staining solution.
-
Visualize and score the comets using a fluorescence microscope and comet scoring software.
Protocol 3: Immunoblotting for DNA Damage Response Proteins
This protocol is used to detect the phosphorylation and abundance of key proteins in DNA damage signaling pathways.
Materials:
-
Treated and control cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-γH2AX, anti-phospho-ATM, anti-phospho-CHK1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Quantify the protein concentration.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: DNA damage response to iBMS.
Caption: Experimental workflow for studying iBMS.
Caption: Base Excision Repair pathway.
References
- 1. Methyl methanesulfonate (MMS) produces heat-labile DNA damage but no detectable in vivo DNA double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the 8-oxodG Base Excision Repair Pathway for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of DNA damage, repair and mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Relationship between base excision repair capacity and DNA alkylating agent sensitivity in mouse monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Base Excision Repair, a Pathway Regulated by Posttranslational Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Crosstalk between repair pathways elicits double-strand breaks in alkylated DNA and implications for the action of temozolomide | eLife [elifesciences.org]
- 8. Homologous Recombination-Enzymes and Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Repair of DNA Double-Strand Breaks by the Non-homologous End Joining Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Non-homologous DNA end joining and alternative pathways to double-strand break repair - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Probing Protein-Protein Interactions with Isobutyl Methanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is implicated in numerous diseases. The study of these interactions is crucial for understanding biological mechanisms and for the development of novel therapeutics. Covalent labeling, coupled with mass spectrometry, has emerged as a powerful tool for mapping PPI interfaces and identifying binding partners.[1][2][3] This approach utilizes chemical probes that covalently modify amino acid residues on protein surfaces. Changes in the modification pattern upon protein complex formation can reveal the interaction interface.
Isobutyl methanesulfonate (IBMS) is an alkylating agent that can potentially be used as a covalent labeling reagent for studying PPIs.[4] As a moderately reactive electrophile, it can form stable covalent bonds with nucleophilic amino acid residues.[4] While specific protocols for using IBMS in PPI studies are not yet widely established, its chemical properties make it a candidate for such applications. This document provides a detailed overview of the principles of covalent labeling for PPI analysis, the properties of this compound, and a hypothetical protocol for its application.
Principle of Covalent Labeling for PPI Studies
The general principle of using covalent labeling to study PPIs involves comparing the labeling pattern of a protein in its free form versus its complexed form.
-
Labeling: A protein of interest is treated with a covalent labeling reagent (e.g., this compound) both in the absence and presence of its interacting partner.
-
Solvent Accessibility: In the unbound state, solvent-accessible nucleophilic residues on the protein surface are modified by the reagent.
-
Interface Protection: Upon formation of a protein-protein complex, the residues at the interaction interface are shielded from the solvent and the labeling reagent, leading to a decrease in their modification.
-
Mass Spectrometry Analysis: The labeled proteins are proteolytically digested, and the resulting peptides are analyzed by mass spectrometry (MS) to identify the modified residues and quantify the extent of labeling.
-
Interface Mapping: By comparing the labeling patterns of the free and bound protein, residues with significantly reduced labeling in the complex are identified as being part of the interaction interface.
Properties of this compound
This compound is an alkyl sulfonate ester with the chemical formula C₅H₁₂O₃S.[5][6][7] Its utility as a potential covalent labeling reagent stems from its properties as an alkylating agent.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₂O₃S | [5][6] |
| Molecular Weight | 152.21 g/mol | [5][6] |
| Appearance | Colorless to light yellow liquid | [4] |
| Reactivity | Electrophilic alkylating agent | [4] |
| Target Residues | Nucleophilic amino acids (e.g., Lysine, Histidine, Cysteine, Aspartate, Glutamate) | [4] |
The methanesulfonate group is a good leaving group, allowing the isobutyl group to be transferred to nucleophilic sites on proteins. The steric hindrance from the isobutyl group may result in lower reactivity compared to smaller alkyl sulfonates, potentially offering greater selectivity.[4]
Hypothetical Experimental Protocol
This protocol describes a hypothetical workflow for using this compound to identify the interaction interface between two proteins, Protein A (the protein of interest) and Protein B (the binding partner).
Materials
-
Purified Protein A and Protein B
-
This compound (IBMS)
-
Reaction Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Denaturing Buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)
-
Reducing Agent (e.g., 10 mM Dithiothreitol, DTT)
-
Alkylating Agent (for disulfide bonds, e.g., 55 mM Iodoacetamide, IAA)
-
Protease (e.g., Trypsin/Lys-C mix)
-
Desalting columns
-
Mass Spectrometer (e.g., Orbitrap)
Experimental Workflow
Caption: Experimental workflow for PPI interface mapping using IBMS.
Detailed Steps:
-
Sample Preparation:
-
Prepare two sets of samples:
-
Protein A alone (e.g., 10 µM in Reaction Buffer).
-
Protein A and Protein B complex (e.g., 10 µM Protein A and 15 µM Protein B in Reaction Buffer to ensure saturation).
-
-
Incubate the complex formation reaction for 30 minutes at room temperature.
-
-
Covalent Labeling:
-
Prepare a fresh stock solution of this compound in a compatible organic solvent (e.g., DMSO).
-
Add IBMS to both samples to a final concentration of 1 mM (this may require optimization).
-
Incubate for 1 hour at room temperature with gentle agitation.
-
-
Quenching:
-
Stop the labeling reaction by adding the Quenching Solution to a final concentration of 100 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Protein Digestion:
-
Add Denaturing Buffer to the samples to a final urea concentration of 8 M.
-
Reduce disulfide bonds by adding DTT to 10 mM and incubating for 30 minutes at 37°C.
-
Alkylate free cysteines by adding IAA to 55 mM and incubating for 20 minutes in the dark at room temperature.
-
Dilute the samples 4-fold with 100 mM Tris-HCl, pH 8.5, to reduce the urea concentration to 2 M.
-
Add Trypsin/Lys-C mix (e.g., 1:50 protease-to-protein ratio) and incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the digested samples with formic acid to a final concentration of 1%.
-
Desalt the peptide mixtures using C18 desalting columns according to the manufacturer's protocol.
-
Dry the desalted peptides in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water).
-
Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify peptides and any modifications.
-
Search for a mass shift corresponding to the addition of an isobutyl group (+56.0626 Da) on nucleophilic residues.
-
Quantify the relative abundance of modified peptides in the "Protein A alone" sample versus the "Protein A + Protein B" sample.
-
Residues showing a significant decrease in modification in the complex sample are likely part of the interaction interface.
-
Data Presentation
The quantitative data from the mass spectrometry analysis should be summarized in a table for clear comparison.
| Residue | Peptide Sequence | Fold Change in Modification (Complex/Free) | p-value | Location |
| K45 | ...VYLK(isobutyl)T... | 0.25 | < 0.01 | Surface Loop |
| H102 | ...GDFH(isobutyl)PI... | 0.31 | < 0.01 | Alpha Helix 3 |
| K120 | ...AIKK(isobutyl)L... | 0.95 | > 0.05 | Exposed Loop |
| E150 | ...LME(isobutyl)Q... | 0.40 | < 0.05 | Beta Sheet 2 |
This is example data and does not represent actual experimental results.
Visualization of the Alkylation Reaction
The following diagram illustrates the proposed reaction of this compound with a lysine residue.
Caption: Alkylation of a lysine residue by this compound.
Safety and Handling
This compound is a potential irritant and may have carcinogenic properties.[4] It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.[4]
Conclusion
While the use of this compound for studying protein-protein interactions is still exploratory, its properties as an alkylating agent suggest its potential as a valuable tool in chemical biology and drug discovery. The hypothetical protocol provided here offers a starting point for researchers interested in exploring this application. Optimization of reaction conditions and thorough data validation will be critical for obtaining reliable results. The continued development of novel covalent labeling strategies will undoubtedly advance our understanding of the complex networks of protein-protein interactions that govern cellular function.
References
- 1. Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSpace [scholarworks.umass.edu]
- 3. Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy this compound | 16156-53-9 [smolecule.com]
- 5. This compound | C5H12O3S | CID 119240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. PubChemLite - this compound (C5H12O3S) [pubchemlite.lcsb.uni.lu]
Application Notes and Protocols: Isobutyl Methanesulfonate as a Positive Control in Genotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of genetic toxicology, the use of appropriate positive controls is paramount to ensure the validity and sensitivity of genotoxicity assays. Isobutyl methanesulfonate (IBMS) is a monofunctional alkylating agent that serves as a potent positive control in a variety of these assays. Like other alkyl methanesulfonates, such as methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS), IBMS exerts its genotoxic effects by inducing mutations and chromosomal damage.[1] Its utility as a positive control lies in its ability to reliably induce a measurable genotoxic response, thereby confirming that the experimental system is capable of detecting DNA damage.
This document provides detailed application notes and protocols for the use of this compound as a positive control in three key in vitro genotoxicity assays: the Bacterial Reverse Mutation Assay (Ames Test), the in vitro Micronucleus Assay, and the in vitro Chromosomal Aberration Assay.
Mechanism of Action: DNA Alkylation
This compound is a direct-acting alkylating agent. Its primary mechanism of genotoxicity involves the covalent attachment of an isobutyl group to nucleophilic sites on the DNA molecule. This alkylation can occur at several positions on the DNA bases, with a significant site of modification being the O6 position of guanine.[1] The formation of O6-isobutylguanine is a pro-mutagenic lesion that can lead to mispairing during DNA replication, resulting in G:C to A:T transition mutations. Alkylation can also occur at other sites, such as the N7 position of guanine, which can destabilize the glycosidic bond and lead to the formation of apurinic sites. These sites can be further processed into DNA strand breaks, contributing to chromosomal damage.[2]
Caption: Mechanism of this compound Genotoxicity.
Quantitative Data Summary
The following tables summarize representative quantitative data from genotoxicity studies using alkyl methanesulfonates as positive controls. While specific data for this compound is limited in publicly available literature, the data for the closely related compounds methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS) provide an expected range of activity.
Table 1: Bacterial Reverse Mutation Assay (Ames Test) - Representative Data for Alkyl Methanesulfonates
| Tester Strain | Metabolic Activation | Positive Control | Concentration | Fold Increase in Revertants (over solvent control) |
| S. typhimurium TA100 | Without S9 | Methyl Methanesulfonate | 1.0 µ g/plate | > 2-fold |
| S. typhimurium TA1535 | Without S9 | Methyl Methanesulfonate | 0.5 µ g/plate | > 3-fold |
| S. typhimurium TA98 | With S9 | 2-Aminoanthracene | 1.0 µ g/plate | > 3-fold |
| E. coli WP2 uvrA | Without S9 | Methyl Methanesulfonate | 10.0 µ g/plate | > 2-fold |
Data is representative and compiled from various sources to illustrate expected outcomes.
Table 2: In Vitro Micronucleus Assay - Representative Data for Alkyl Methanesulfonates
| Cell Line | Treatment Duration (hours) | Positive Control | Concentration | % Binucleated Cells with Micronuclei |
| Human Lymphocytes | 24 | Mitomycin C | 0.05 µg/mL | Significant increase |
| CHO-K1 | 4 | Ethyl Methanesulfonate | 400 µg/mL | Significant increase |
| TK6 | 24 | Methyl Methanesulfonate | 5 µg/mL | Significant increase |
| L5178Y | 4 | Methyl Methanesulfonate | 10 µg/mL | Significant increase |
Data is representative and compiled from various sources to illustrate expected outcomes.
Table 3: In Vitro Chromosomal Aberration Assay - Representative Data for Alkyl Methanesulfonates
| Cell Line | Treatment Duration (hours) | Metabolic Activation | Positive Control | Concentration | % Cells with Aberrations |
| Chinese Hamster Ovary (CHO) | 4 | Without S9 | Methyl Methanesulfonate | 20 µg/mL | Significant increase |
| Chinese Hamster Ovary (CHO) | 4 | With S9 | Cyclophosphamide | 5 µg/mL | Significant increase |
| Human Lymphocytes | 24 | Without S9 | Mitomycin C | 0.1 µg/mL | Significant increase |
Data is representative and compiled from various sources to illustrate expected outcomes.
Experimental Protocols
The following are detailed protocols for conducting the Ames test, in vitro micronucleus assay, and in vitro chromosomal aberration assay using this compound as a positive control. Note that concentration ranges for IBMS may need to be optimized based on the specific cell line and experimental conditions. As a starting point, concentrations similar to those used for MMS and EMS can be considered, with adjustments made based on preliminary cytotoxicity assessments.
Bacterial Reverse Mutation Assay (Ames Test)
This assay evaluates the ability of a substance to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium and tryptophan-requiring strains of Escherichia coli.[3][4]
Caption: Ames Test Experimental Workflow.
Materials:
-
Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)
-
Escherichia coli strain (e.g., WP2 uvrA)
-
Nutrient broth
-
Top agar (with limited histidine and biotin)
-
Minimal glucose agar plates
-
This compound (IBMS)
-
Solvent (e.g., DMSO)
-
S9 fraction and co-factors for metabolic activation
-
Sterile test tubes, pipettes, and petri dishes
-
Incubator (37°C)
Protocol:
-
Preparation:
-
Inoculate each bacterial tester strain into nutrient broth and incubate overnight at 37°C with shaking to reach a density of approximately 1-2 x 10^9 cells/mL.[3]
-
Prepare serial dilutions of the test article and the positive control (IBMS) in a suitable solvent.
-
If metabolic activation is required, prepare the S9 mix on ice.
-
-
Plate Incorporation Method:
-
To a sterile tube containing 2 mL of molten top agar maintained at 45°C, add in the following order:
-
0.1 mL of the bacterial culture
-
0.1 mL of the test article dilution, solvent control, or IBMS solution
-
0.5 mL of S9 mix or buffer
-
-
Vortex the tube gently and pour the contents onto a minimal glucose agar plate.
-
Evenly distribute the top agar and allow it to solidify.
-
-
Incubation:
-
Invert the plates and incubate at 37°C for 48-72 hours.
-
-
Data Analysis:
-
Count the number of revertant colonies on each plate.
-
A positive response is indicated by a dose-related increase in the number of revertant colonies, typically at least a two-fold increase over the solvent control.
-
The positive control (IBMS) should induce a significant increase in revertant colonies, confirming the sensitivity of the assay.
-
In Vitro Micronucleus Assay
This assay detects chromosomal damage by identifying micronuclei, which are small, extranuclear bodies formed from chromosome fragments or whole chromosomes that lag behind during cell division.[5]
Caption: In Vitro Micronucleus Assay Workflow.
Materials:
-
Mammalian cell line (e.g., CHO, V79, TK6, or human peripheral blood lymphocytes)
-
Cell culture medium and supplements
-
This compound (IBMS)
-
Solvent (e.g., DMSO)
-
Cytochalasin B
-
Hypotonic solution (e.g., 0.075 M KCl)
-
Fixative (e.g., methanol:acetic acid)
-
Staining solution (e.g., Giemsa, acridine orange)
-
Microscope slides and coverslips
-
Microscope
Protocol:
-
Cell Culture and Treatment:
-
Culture cells to an appropriate confluency.
-
Expose the cells to various concentrations of the test article, a solvent control, and a positive control (IBMS) for a defined period (e.g., 3-6 hours with S9, or up to 1.5-2 normal cell cycles without S9).
-
Add Cytochalasin B at a concentration sufficient to block cytokinesis.
-
-
Cell Harvesting:
-
At the end of the treatment and recovery period, harvest the cells.
-
Treat the cells with a hypotonic solution to swell the cytoplasm.
-
Fix the cells using a suitable fixative.
-
-
Slide Preparation and Staining:
-
Drop the fixed cell suspension onto clean microscope slides and allow them to air dry.
-
Stain the slides with a DNA-specific stain.
-
-
Scoring and Analysis:
-
Score at least 1000 binucleated cells per concentration for the presence of micronuclei.
-
A positive result is a significant, dose-dependent increase in the frequency of micronucleated cells.
-
The positive control (IBMS) should induce a significant increase in micronuclei frequency.
-
In Vitro Chromosomal Aberration Assay
This assay identifies agents that cause structural chromosomal aberrations in cultured mammalian cells.[6][7]
Caption: Chromosomal Aberration Assay Workflow.
Materials:
-
Mammalian cell line (e.g., CHO, V79, or human peripheral blood lymphocytes)
-
Cell culture medium and supplements
-
This compound (IBMS)
-
Solvent (e.g., DMSO)
-
Metaphase arresting agent (e.g., colcemid)
-
Hypotonic solution (e.g., 0.075 M KCl)
-
Fixative (e.g., methanol:acetic acid)
-
Staining solution (e.g., Giemsa)
-
Microscope slides and coverslips
-
Microscope with oil immersion objective
Protocol:
-
Cell Culture and Treatment:
-
Culture cells to an appropriate confluency.
-
Expose the cells to various concentrations of the test article, a solvent control, and a positive control (IBMS) for a defined period.
-
-
Metaphase Arrest and Harvesting:
-
Add a metaphase-arresting agent to the cultures for the last few hours of the incubation period to accumulate cells in metaphase.
-
Harvest the cells and treat with a hypotonic solution.
-
Fix the cells in a suitable fixative.
-
-
Slide Preparation and Staining:
-
Drop the fixed cell suspension onto clean microscope slides.
-
Stain the slides with Giemsa stain.
-
-
Scoring and Analysis:
-
Analyze at least 100 well-spread metaphases per concentration for structural and numerical chromosomal aberrations.
-
A positive result is a significant, dose-dependent increase in the percentage of cells with chromosomal aberrations.
-
The positive control (IBMS) should induce a significant increase in the frequency of aberrant metaphases.
-
Conclusion
This compound is a valuable positive control for in vitro genotoxicity assays. Its direct-acting alkylating mechanism reliably induces mutations and chromosomal damage, providing a benchmark against which the genotoxic potential of test articles can be assessed. The protocols and data presented here offer a comprehensive guide for researchers to effectively incorporate IBMS into their genotoxicity testing workflows, thereby ensuring the accuracy and validity of their results. As with any chemical agent, appropriate safety precautions should be taken when handling this compound.
References
- 1. reynoldsscience.com [reynoldsscience.com]
- 2. Evaluating Solvent Safety in Chromosome Aberration Assays for Genetic Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collaborative Study of Thresholds for Mutagens: Adaptive Responses in the Micronucleus Test and Gene Induction by Mutagenic Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro induction of micronuclei by monofunctional methanesulphonic acid esters: possible role of alkylation mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Micronuclei in genotoxicity assessment: from genetics to epigenetics and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. database.ich.org [database.ich.org]
- 7. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reaction of Isobutyl Methanesulfonate with Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobutyl methanesulfonate (IBMS) is an alkylating agent of interest in pharmaceutical development and toxicology. As a potential genotoxic impurity (GTI), understanding its reactivity with biological nucleophiles is critical for risk assessment. Amino acids, the building blocks of proteins, possess various nucleophilic sites, including the thiol group of cysteine and the α- and ε-amino groups of lysine, which are susceptible to alkylation by electrophilic compounds like IBMS.
This document provides detailed protocols for studying the reaction of this compound with key amino acids, focusing on cysteine and lysine. It also outlines analytical methodologies for the detection and quantification of the resulting adducts. The provided information is essential for researchers investigating the mechanisms of toxicity of alkylating agents and for professionals in drug development ensuring the safety and purity of pharmaceutical products.
Reaction Mechanisms
This compound reacts with nucleophilic centers of amino acids via a nucleophilic substitution reaction (SN2). The methanesulfonate group is an excellent leaving group, facilitating the attack by the nucleophilic amino acid side chain.
-
Reaction with Cysteine: The highly nucleophilic thiol group (-SH) of the cysteine side chain attacks the primary carbon of the isobutyl group, displacing the methanesulfonate and forming an S-isobutylcysteine adduct.
-
Reaction with Lysine: The primary amino groups (-NH2) of lysine, particularly the ε-amino group which is more accessible and has a lower pKa than the α-amino group, can act as nucleophiles. The reaction results in the formation of Nε-isobutyl-lysine and, potentially, Nε,Nε-diisobutyl-lysine. The reactivity of the amino groups is highly pH-dependent, with higher pH favoring the deprotonated, more nucleophilic form.
Experimental Protocols
The following protocols are provided as a starting point for investigating the reaction of this compound with cysteine and lysine. Optimization of these conditions may be necessary depending on the specific research goals.
Protocol 1: Synthesis of S-Isobutylcysteine
Objective: To synthesize and characterize the S-isobutylcysteine adduct.
Materials:
-
L-Cysteine
-
This compound (IBMS)
-
Sodium bicarbonate (NaHCO3)
-
Deionized water
-
Methanol
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Rotary evaporator
-
Analytical balance
-
pH meter
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.0 g of L-cysteine in 20 mL of deionized water.
-
pH Adjustment: Slowly add a saturated solution of sodium bicarbonate to the cysteine solution until the pH reaches 8.0-8.5. This deprotonates the thiol group, increasing its nucleophilicity.
-
Addition of IBMS: While stirring, add a molar equivalent of this compound to the cysteine solution.
-
Reaction: Allow the reaction to proceed at room temperature for 24 hours with continuous stirring.
-
Monitoring the Reaction: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup:
-
Acidify the reaction mixture to pH ~2 with 1 M HCl.
-
Concentrate the solution under reduced pressure using a rotary evaporator.
-
Resuspend the residue in a minimal amount of hot methanol and filter to remove any inorganic salts.
-
Allow the filtrate to cool to induce crystallization of the S-isobutylcysteine product.
-
-
Purification: The crude product can be recrystallized from a water/ethanol mixture.
-
Characterization: Confirm the identity and purity of the product using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Protocol 2: Synthesis of Nε-Isobutyl-lysine
Objective: To synthesize and characterize the Nε-isobutyl-lysine adduct.
Materials:
-
L-Lysine hydrochloride
-
This compound (IBMS)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Ethanol
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Rotary evaporator
-
Analytical balance
-
pH meter
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.0 g of L-lysine hydrochloride in 20 mL of deionized water.
-
pH Adjustment: Adjust the pH of the solution to 10.0-10.5 with 1 M NaOH. This ensures the ε-amino group is sufficiently deprotonated to be nucleophilic.
-
Addition of IBMS: Add a molar equivalent of this compound to the lysine solution while stirring.
-
Reaction: Heat the reaction mixture to 40-50°C and stir for 48 hours.
-
Monitoring the Reaction: Monitor the formation of the product by HPLC with derivatization (e.g., FMOC-Cl) or LC-MS.
-
Workup:
-
Neutralize the reaction mixture with 1 M HCl.
-
Concentrate the solution using a rotary evaporator.
-
The product can be purified by ion-exchange chromatography.
-
-
Characterization: Characterize the purified Nε-isobutyl-lysine by NMR and MS.
Analytical Methods for Adduct Quantification
Accurate quantification of isobutyl-amino acid adducts is crucial for toxicological studies.
HPLC with Pre-column Derivatization
Principle: Amino acids and their adducts are derivatized with a fluorescent tag (e.g., o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl)) prior to separation by reverse-phase HPLC and detection by a fluorescence detector.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC)
-
Fluorescence detector
-
C18 reverse-phase column
General Procedure:
-
Sample Preparation: Prepare aqueous solutions of the amino acid standards and the reaction mixture.
-
Derivatization: Mix a small volume of the sample with the derivatizing reagent (e.g., OPA/mercaptoethanol or FMOC-Cl) in a borate buffer (pH ~9.5). Allow the reaction to proceed for a few minutes.
-
Injection: Inject the derivatized sample onto the HPLC column.
-
Separation: Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., sodium acetate) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: Monitor the fluorescence at the appropriate excitation and emission wavelengths for the chosen derivatizing agent.
-
Quantification: Create a calibration curve using the derivatized amino acid adduct standards to quantify the amount in the samples.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Principle: LC-MS/MS offers high sensitivity and selectivity for the direct analysis of underivatized amino acid adducts. The liquid chromatography system separates the components of the mixture, which are then ionized and detected by the mass spectrometer.
Instrumentation:
-
LC system (HPLC or UPLC)
-
Mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer)
-
Hydrophilic Interaction Chromatography (HILIC) or reverse-phase C18 column
General Procedure:
-
Sample Preparation: Dilute the reaction mixture in an appropriate solvent (e.g., water/acetonitrile).
-
Chromatography: Inject the sample onto the LC column. For polar amino acid adducts, a HILIC column may provide better retention and separation.
-
Mass Spectrometry:
-
Use electrospray ionization (ESI) in positive ion mode.
-
For quantitative analysis, operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, selecting the specific precursor-to-product ion transitions for the isobutyl-amino acid adducts.
-
-
Data Analysis: Integrate the peak areas of the MRM transitions and quantify using a calibration curve prepared with synthesized standards.
Data Presentation
Quantitative data from the analysis of this compound reactions with amino acids should be summarized in clear and structured tables.
Table 1: HPLC Retention Times and MRM Transitions for Isobutyl-Amino Acid Adducts
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) |
| Cysteine | User-defined | User-defined | User-defined |
| S-Isobutylcysteine | User-defined | User-defined | User-defined |
| Lysine | User-defined | User-defined | User-defined |
| Nε-Isobutyl-lysine | User-defined | User-defined | User-defined |
Table 2: Reaction Yields of Isobutyl-Amino Acid Adducts under Various Conditions
| Reaction | Amino Acid | pH | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Cysteine | 8.5 | 25 | 24 | User-defined |
| 2 | Cysteine | 7.4 | 37 | 24 | User-defined |
| 3 | Lysine | 10.5 | 50 | 48 | User-defined |
| 4 | Lysine | 7.4 | 37 | 48 | User-defined |
Visualizations
Diagrams illustrating the experimental workflows can aid in understanding the processes.
Caption: General workflow for the synthesis and analysis of isobutyl-amino acid adducts.
Caption: Potential pathway of IBMS-induced cellular toxicity via protein alkylation.
Troubleshooting & Optimization
Optimizing Isobutyl Methanesulfonate (IBMS) Concentration for Cellular Treatment: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Isobutyl Methanesulfonate (IBMS) concentration for cell treatment experiments. This guide includes troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (IBMS) and what is its mechanism of action?
This compound is an alkylating agent, a class of compounds that covalently attach an alkyl group to nucleophilic sites in cellular macromolecules.[1] Its primary mode of action is the alkylation of DNA, which can lead to DNA damage, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[2][3] While the precise signaling pathways affected by IBMS are not extensively documented, it is expected to trigger DNA damage response pathways involving proteins such as ATM, CHK1/CHK2, and p53.[4]
Q2: What is a recommended starting concentration range for IBMS in cell culture?
As specific IC50 (half-maximal inhibitory concentration) values for IBMS are not widely published, a preliminary dose-response experiment is crucial. Based on data from other methanesulfonates like Methyl Methanesulfonate (MMS), a broad starting range of 1 µM to 1000 µM is recommended for initial screening.[2]
Q3: How can I determine the optimal IBMS concentration for my specific cell line?
The optimal concentration is cell-line dependent and should be determined empirically. A cell viability assay, such as the MTT or MTS assay, is recommended to determine the IC50 value of IBMS in your cell line of interest. This value serves as a benchmark for selecting concentrations for subsequent functional assays.
Q4: What are the common signs of IBMS-induced cytotoxicity?
Common indicators of cytotoxicity include a decrease in cell viability and proliferation, changes in cell morphology (e.g., rounding, detachment from the culture surface), and the induction of apoptosis markers such as caspase activation.
Q5: How should I prepare my IBMS stock solution?
IBMS is typically dissolved in a sterile, aprotic solvent like Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). It is critical to ensure the final concentration of DMSO in the cell culture medium remains low (ideally below 0.1%) to avoid solvent-induced toxicity. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no observed effect of IBMS | - IBMS concentration is too low.- The cell line is resistant to IBMS.- IBMS has degraded. | - Perform a dose-response experiment with a wider and higher concentration range.- Research the specific cell line for known resistance mechanisms to alkylating agents.- Prepare fresh IBMS stock and working solutions for each experiment. |
| High cell death even at low IBMS concentrations | - The cell line is highly sensitive to IBMS.- The initial seeding density was too low.- Errors in dilution calculations. | - Use a lower range of IBMS concentrations for your dose-response experiment.- Optimize cell seeding density to ensure a healthy cell population at the time of treatment.- Double-check all calculations for stock and working solution dilutions. |
| Precipitate formation in the culture medium | - The concentration of IBMS exceeds its solubility in the medium.- The DMSO concentration is too high, causing the compound to precipitate upon dilution in aqueous media. | - Visually inspect the medium after adding IBMS. If a precipitate is observed, consider that the effective concentration is lower than the calculated concentration. Test lower concentrations.- Ensure the final DMSO concentration is kept to a minimum (≤ 0.1%). |
| Inconsistent results between experiments | - Variation in cell health and passage number.- Inconsistent incubation times.- Pipetting errors. | - Use cells within a consistent passage number range and ensure high viability (>95%) before seeding.- Standardize all incubation times for cell seeding, treatment, and assay development.- Calibrate pipettes regularly and use proper pipetting techniques to ensure accuracy. |
Experimental Protocols
Determining the IC50 of this compound using an MTS Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of IBMS on a chosen adherent cancer cell line.
Materials:
-
This compound (IBMS)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Selected cancer cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cell line to 70-80% confluency.
-
Wash the cells with PBS, detach them using Trypsin-EDTA, and neutralize with complete medium.
-
Count the cells and adjust the cell suspension to a concentration of 5 x 104 cells/mL in complete medium.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
IBMS Treatment:
-
Prepare a 10 mM stock solution of IBMS in DMSO.
-
Perform serial dilutions of the IBMS stock solution in complete cell culture medium to prepare 2X working solutions. A suggested concentration range for the 2X solutions is 2000 µM, 1000 µM, 500 µM, 250 µM, 125 µM, 62.5 µM, 31.25 µM, and 0 µM (vehicle control).
-
Carefully remove the medium from the wells of the 96-well plate containing the cells.
-
Add 100 µL of the 2X IBMS working solutions to the respective wells, resulting in a final concentration range of 1000 µM to 0 µM.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTS Assay:
-
After the incubation period, add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator, or until a color change is apparent.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "no cell" control wells (if included) from all other readings.
-
Normalize the data by expressing the absorbance of the treated wells as a percentage of the vehicle control wells (100% viability).
-
Plot the percent viability against the logarithm of the IBMS concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with appropriate software to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Signaling Pathway and Experimental Workflow Diagrams
References
How to quench an Isobutyl methanesulfonate reaction effectively
Technical Support Center: Isobutyl Methanesulfonate Reactions
This guide provides troubleshooting advice and answers to frequently asked questions regarding the effective quenching of reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it reactive?
A1: this compound (i-BuOMs) is an alkyl sulfonate ester. The methanesulfonate group ('mesylate') is an excellent leaving group because its resulting anion is highly stabilized by resonance.[1][2] This property makes the isobutyl group a strong electrophile, susceptible to attack by nucleophiles in SN2 reactions.[3][4] Due to steric hindrance from the isobutyl group, the rate of SN2 reactions is slower than for less hindered primary alkyl sulfonates.[3]
Q2: What does it mean to "quench" a reaction in this context?
A2: Quenching is the process of rapidly terminating a chemical reaction.[5][6] In the context of an this compound reaction, quenching involves adding a reagent to destroy any unreacted, electrophilic this compound, rendering the reaction mixture safer to handle and preventing unwanted side reactions during workup and purification.[7][8]
Q3: Why is it critical to effectively quench a reaction with unreacted this compound?
A3: It is critical for several reasons:
-
Safety: this compound is a reactive alkylating agent and should be handled with care.[9][10] Neutralizing it makes the mixture safer for subsequent handling and disposal.[11]
-
Preventing Side Reactions: During workup (e.g., aqueous washes, extraction), the unreacted electrophile can react with water, alcohols, or other nucleophilic species present, leading to undesired byproducts and reducing the yield of the target molecule.
-
Product Purity: Effective quenching ensures that the isolated product is not contaminated with byproducts formed from the unreacted starting material during purification steps like chromatography.
Q4: What are the common types of quenching agents for a reaction involving this compound?
A4: The most common quenching agents are nucleophiles that readily react with the electrophilic this compound. The choice of quencher depends on the reaction solvent, the scale of the reaction, and the nature of the product. Common choices include water, amines, or thiols. The goal is to use a nucleophile that is more reactive than any present in the workup solutions and forms byproducts that are easily separated from the desired product.
Troubleshooting Guide
Issue 1: My product yield is lower than expected after workup.
-
Possible Cause: Incomplete quenching may have allowed the unreacted this compound to react with aqueous workup solutions (hydrolysis) or other reagents, consuming the product or creating difficult-to-separate impurities.[12]
-
Solution:
-
Select an appropriate quenching agent. Use a nucleophile that is highly reactive towards this compound. A primary or secondary amine (like diethylamine or piperidine) or a thiol (like thiophenol) is often more effective than just water.
-
Ensure sufficient stoichiometry. Use a molar excess of the quenching agent (typically 2-5 equivalents relative to the theoretical maximum of unreacted starting material) to ensure the complete destruction of the electrophile.
-
Allow adequate reaction time. Stir the reaction mixture for a sufficient period after adding the quenching agent (e.g., 15-30 minutes) before proceeding with the aqueous workup. Monitor the disappearance of the this compound spot by TLC or LCMS if possible.
-
Issue 2: An unexpected, polar byproduct appeared in my final product analysis (NMR, LCMS).
-
Possible Cause: If the reaction was quenched with water or an aqueous solution was added too soon, the byproduct is likely isobutanol, formed from the hydrolysis of this compound.[13][14]
-
Solution:
-
Use a non-aqueous nucleophilic quench first. Before adding water or any aqueous solution, add a more potent nucleophile like a secondary amine. This will preferentially form a more non-polar and easily separable byproduct (an N-isobutyl amine).
-
Optimize workup conditions. If hydrolysis is unavoidable, adjusting the pH of the aqueous solution can sometimes influence the rate of hydrolysis of sulfonate esters.[14][15]
-
Issue 3: The quenching process is highly exothermic and difficult to control.
-
Possible Cause: The reaction between the quenching agent and this compound can be exothermic, especially on a large scale.[8]
-
Solution:
-
Cool the reaction mixture. Before adding the quenching agent, cool the reaction vessel in an ice-water bath (0 °C).
-
Add the quenching agent slowly. The quenching agent should be added dropwise or portion-wise to manage the heat evolution and prevent a dangerous temperature spike.[8]
-
Ensure adequate stirring. Vigorous stirring helps to dissipate heat throughout the reaction mixture.
-
Data Presentation: Comparison of Common Quenching Agents
The table below summarizes common nucleophilic quenching agents suitable for terminating reactions with residual this compound.
| Quenching Agent | Class | Relative Nucleophilicity | Key Considerations | Typical Byproduct |
| Water (H₂O) | Neutral | Low | Inexpensive but slow; can lead to hydrolysis of sensitive functional groups.[12] | Isobutanol |
| Ammonia (NH₃) | Amine | Moderate | Volatile; forms a primary amine. Can be added as a solution in an organic solvent. | Isobutylamine |
| Diethylamine (Et₂NH) | Amine | High | Effective and fast; byproduct is typically easy to remove via acidic wash. | N,N-diethylisobutylamine |
| Sodium Azide (NaN₃) | Azide | High | Highly effective but potentially hazardous; forms an alkyl azide.[16] | Isobutyl azide |
| Thiophenol (PhSH) | Thiol | High | Very effective; has a strong odor. Byproduct is a thioether. | Isobutyl phenyl sulfide |
Experimental Protocols
Protocol 1: Standard Quenching Procedure using Diethylamine
This protocol describes a general method for quenching a reaction containing unreacted this compound in an aprotic organic solvent (e.g., THF, DCM, DMF).
-
Cool the Reaction: Once the primary reaction is deemed complete (e.g., by TLC or LCMS analysis), cool the reaction vessel to 0 °C using an ice-water bath.
-
Prepare Quenching Agent: Calculate the required amount of diethylamine. A 3-fold molar excess relative to the initial amount of this compound is a safe starting point.
-
Add Quenching Agent: Add the diethylamine dropwise to the cold, stirring reaction mixture over 5-10 minutes. Monitor the internal temperature to ensure it does not rise significantly.
-
Stir: Allow the reaction mixture to stir at 0 °C for 15 minutes, then remove the ice bath and let it warm to room temperature, stirring for an additional 15-20 minutes.
-
Verify Completion (Optional): If possible, take a sample for analysis (TLC, LCMS) to confirm the complete consumption of this compound.
-
Proceed to Workup: The reaction mixture is now ready for standard aqueous workup procedures (e.g., dilution with an organic solvent and washing with water or brine). The resulting N,N-diethylisobutylamine byproduct can be readily removed with a dilute acid wash (e.g., 1M HCl).
Visualizations
References
- 1. periodicchemistry.com [periodicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 5. physicsforums.com [physicsforums.com]
- 6. m.youtube.com [m.youtube.com]
- 7. reddit.com [reddit.com]
- 8. How To Run A Reaction [chem.rochester.edu]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. Collection - Selective Hydrolysis of Methanesulfonate Esters - Organic Process Research & Development - Figshare [acs.figshare.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Sodium azide - Wikipedia [en.wikipedia.org]
Identifying and minimizing byproducts in Isobutyl methanesulfonate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of isobutyl methanesulfonate. Our goal is to help you identify and minimize byproducts to ensure the highest purity of your final compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
A1: The most common method for synthesizing this compound is the reaction of isobutanol with methanesulfonyl chloride (MsCl).[1] This reaction is typically carried out in the presence of a base, such as triethylamine (TEA) or pyridine, to neutralize the hydrochloric acid (HCl) that is formed as a byproduct.[1][2] The reaction is exothermic and requires careful temperature control.[1][3]
Q2: What are the most common byproducts I should be aware of during the synthesis?
A2: Several byproducts can form during the synthesis of this compound. These include:
-
Isobutyl chloride: This can be formed as a side product from the reaction with the chloride ion generated from methanesulfonyl chloride.[2][4]
-
Unreacted starting materials: Residual isobutanol and methanesulfonyl chloride may remain if the reaction does not go to completion.
-
Hydrolysis products: If water is present in the reaction mixture, this compound can hydrolyze back to isobutanol and methanesulfonic acid.[1]
-
Di-isobutyl ether: This can form through a secondary reaction where isobutanol acts as a nucleophile, attacking the already formed this compound.
-
Sulfones and Sulfite Esters: These are isomers of the desired product and can be challenging to separate and differentiate.[5]
Q3: How can I detect and quantify these byproducts?
A3: A range of analytical techniques can be used to identify and quantify byproducts. The choice of method depends on the specific byproduct and the required sensitivity. High-Performance Liquid Chromatography (HPLC) is frequently used to monitor the reaction's progress and assess the final product's purity.[3][6] For highly sensitive detection of volatile and potentially genotoxic impurities like alkyl methanesulfonates, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the preferred methods.[7][8][9]
Troubleshooting Guide
Issue 1: Low yield of this compound.
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction using TLC or HPLC to ensure all starting material is consumed.[3] If necessary, increase the reaction time or slightly increase the amount of methanesulfonyl chloride. |
| Product Decomposition | An excess of the base (e.g., triethylamine) can lead to the decomposition of the product.[10] Use a stoichiometric amount or a slight excess of the base relative to the methanesulfonyl chloride. |
| Hydrolysis | Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents to prevent hydrolysis of the product.[1] |
| Poor Temperature Control | The reaction is exothermic; maintain a low temperature (e.g., 0-10°C) during the addition of methanesulfonyl chloride to prevent side reactions.[1][11] |
Issue 2: Presence of isobutyl chloride as a significant byproduct.
| Possible Cause | Troubleshooting Step |
| Reaction with Chloride Ions | The chloride ion displaced from methanesulfonyl chloride can act as a nucleophile.[4] |
| Alternative Reagent | Consider using methanesulfonic anhydride instead of methanesulfonyl chloride. This eliminates the source of chloride ions and prevents the formation of isobutyl chloride.[2] |
| Solvent Choice | Using a less polar solvent might disfavor the formation of the carbocation intermediate that could lead to the chloride byproduct.[4] |
Issue 3: Difficulty in removing acidic impurities during workup.
| Possible Cause | Troubleshooting Step |
| Insufficient Washing | The crude product may contain residual HCl or methanesulfonic acid. |
| Alkaline Wash | Wash the organic layer with a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium carbonate.[11][12] This will neutralize and remove acidic impurities. Ensure the pH of the aqueous layer is neutral or slightly basic after washing.[10] |
Data Presentation
Table 1: Comparison of Analytical Methods for Impurity Profiling
| Analytical Method | Typical Application | Advantages | Limitations | Typical LOD/LOQ |
| HPLC-UV | Reaction monitoring, purity assessment of the main compound. | Widely available, cost-effective. | Lower sensitivity for trace impurities without chromophores. | Analyte dependent, generally in the ppm range. |
| GC-MS | Detection of volatile impurities like alkyl chlorides and residual solvents. | High sensitivity and specificity for volatile compounds. | Not suitable for non-volatile or thermally labile compounds. | LOD: ~0.1 ppm, LOQ: ~0.35 ppm for alkyl methanesulfonates.[7] |
| LC-MS/MS | Trace analysis of potential genotoxic impurities (PGIs). | High sensitivity and selectivity, suitable for a wide range of compounds. | Higher cost and complexity. | LOD: ~0.3 µg/g, LOQ: ~0.4 µg/g for alkyl methanesulfonates.[9] |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Preparation: In a three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer under a nitrogen atmosphere, dissolve isobutanol (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Addition of Mesyl Chloride: Add methanesulfonyl chloride (1.05 eq), dissolved in anhydrous DCM, dropwise via the addition funnel over 30-60 minutes. Maintain the internal temperature below 10°C throughout the addition.[1][12]
-
Reaction: Stir the mixture at 0-5°C for 1-2 hours after the addition is complete. Monitor the reaction progress by TLC or HPLC.[3]
-
Workup:
-
Quench the reaction by slowly adding cold water.
-
Transfer the mixture to a separatory funnel and wash sequentially with cold 1M HCl, saturated aqueous NaHCO₃ solution, and brine.[12]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[12]
-
-
Purification: Purify the crude this compound by vacuum distillation or column chromatography.[1]
Protocol 2: GC-MS Analysis for Byproduct Identification
-
Sample Preparation: Accurately weigh approximately 500 mg of the this compound sample into a volumetric flask and dilute with a suitable solvent like methanol to the desired concentration.[7]
-
Standard Preparation: Prepare calibration standards of potential impurities (e.g., isobutyl chloride, other alkyl methanesulfonates) in the same solvent.
-
GC-MS Conditions:
-
Column: Use a suitable capillary column, for example, a DB-624 (30m x 0.32mm, 1.8 µm).[8]
-
Carrier Gas: Helium at a constant flow rate.
-
Injector: Splitless mode.
-
Temperature Program:
-
Initial temperature: 80-110°C, hold for 2-5 minutes.
-
Ramp: Increase at 10-20°C/min to 200-220°C.
-
Final hold: Hold at the final temperature for 10-15 minutes.[8]
-
-
MS Detector: Use electron ionization (EI) and scan in full scan mode for identification or Selective Ion Monitoring (SIM) mode for quantification.[7]
-
-
Analysis: Inject the sample and standard solutions. Identify byproducts by comparing their retention times and mass spectra with those of the standards. Quantify using the calibration curves.
Visualizations
References
- 1. Buy this compound | 16156-53-9 [smolecule.com]
- 2. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. pnrjournal.com [pnrjournal.com]
- 7. rroij.com [rroij.com]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
- 10. CN102791680A - Process for preparation of alkyl methanesulfonate solution - Google Patents [patents.google.com]
- 11. EP2543662A1 - Process for preparation of alkyl methanesulfonate solution - Google Patents [patents.google.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Troubleshooting Isobutyl Methanesulfonate Alkylation Reactions
Welcome to the technical support center for isobutyl methanesulfonate alkylation reactions. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize alkylation experiments, focusing on overcoming issues related to low yield.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
Q1: I am not observing any significant formation of my desired alkylated product. What are the primary factors I should investigate?
A1: Low or no conversion in an alkylation reaction using this compound is often traced back to a few critical parameters. Here is a step-by-step guide to troubleshooting this issue:
-
Reagent Quality and Stability:
-
This compound: Ensure the reagent is of high purity and has not degraded. This compound can be susceptible to hydrolysis, especially if exposed to moisture.[1] It is recommended to use a freshly opened bottle or to purify the reagent if its quality is in doubt.
-
Nucleophile: Verify the purity and integrity of your nucleophile (e.g., amine, alcohol, etc.).
-
Base: The choice and quality of the base are crucial. If using a solid base like potassium carbonate, ensure it is finely powdered and dry. For strong bases like sodium hydride, ensure it has not been passivated by atmospheric moisture.
-
Solvent: The use of anhydrous solvents is critical. The presence of water can lead to the hydrolysis of this compound to isobutanol and methanesulfonic acid, consuming the alkylating agent and reducing the yield.[1]
-
-
Reaction Conditions:
-
Temperature: Many alkylation reactions require heating to proceed at a practical rate.[2] If the reaction is being run at room temperature, a gradual increase in temperature (e.g., to 50-80°C) may be necessary. However, be aware that excessive temperatures can lead to decomposition or an increase in side products.
-
Reaction Time: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). Insufficient reaction time will result in incomplete conversion.
-
-
Stoichiometry:
-
Ensure the molar ratios of your reactants are correct. A slight excess (1.1-1.5 equivalents) of the this compound is often used to ensure the complete consumption of the limiting nucleophile. An adequate amount of base is also essential to neutralize the methanesulfonic acid byproduct.
-
Issue 2: Formation of Significant Side Products
Q2: My reaction is producing a complex mixture of products, leading to a low yield of the desired compound. What are the likely side reactions and how can I minimize them?
A2: Several side reactions can compete with the desired alkylation, reducing the overall yield. The most common culprits are dialkylation (for primary amines), elimination, and O-alkylation (when N-alkylation is desired).
-
Dialkylation (with primary amines):
-
Problem: After the initial alkylation of a primary amine, the resulting secondary amine can be deprotonated and react with another molecule of this compound to form a tertiary amine.
-
Solutions:
-
Control Stoichiometry: Use a stoichiometric amount or only a slight excess of this compound.
-
Slow Addition: Add the this compound slowly to the reaction mixture to maintain a low concentration of the alkylating agent, which favors mono-alkylation.[2]
-
-
-
Elimination:
-
Problem: The base used in the reaction can act as a base to promote an E2 elimination reaction, especially with sterically hindered substrates, forming isobutylene.
-
Solutions:
-
Base Selection: Use a non-nucleophilic, sterically hindered base if possible. The choice of a weaker base can also sometimes mitigate elimination.
-
Temperature Control: Lowering the reaction temperature can favor the SN2 substitution reaction over the elimination pathway.
-
-
-
O-Alkylation vs. N-Alkylation (with ambident nucleophiles):
-
Problem: Nucleophiles with both nitrogen and oxygen atoms (e.g., amides, sulfonamides) are ambident and can undergo alkylation at either site. The sulfonamide anion, for instance, has nucleophilic nitrogen and oxygen atoms. Alkylation on oxygen leads to an undesired sulfonate ester.
-
Solutions (based on Hard-Soft Acid-Base Theory):
-
The nitrogen atom is considered a "softer" nucleophilic center than the oxygen atom. This compound is a relatively "hard" alkylating agent. To favor N-alkylation, you can try to "soften" the electrophile by converting the mesylate to an iodide in situ by adding a catalytic amount of sodium iodide. Alkyl iodides are softer electrophiles and tend to react preferentially at the softer nitrogen atom.
-
-
Data Presentation: Optimizing Reaction Parameters
While specific quantitative data for this compound alkylation is sparse in the literature, the following tables summarize the expected qualitative and semi-quantitative impact of various reaction parameters on yield and selectivity based on general principles of alkylation chemistry.
Table 1: Effect of Reaction Parameters on Alkylation Yield
| Parameter | Condition | Expected Impact on Yield | Rationale |
| Temperature | Too Low | Low | Insufficient energy to overcome the activation barrier. |
| Optimal | High | Sufficient energy for the desired reaction to proceed at a reasonable rate. | |
| Too High | Low | Increased potential for side reactions (e.g., elimination, decomposition). | |
| Base | Insufficient | Low | Incomplete deprotonation of the nucleophile and/or neutralization of the acidic byproduct. |
| Optimal (slight excess) | High | Drives the reaction to completion. | |
| Strong Excess | Variable | Can promote side reactions like elimination or dialkylation. | |
| Solvent | Protic (e.g., ethanol) | Low | Can react with the alkylating agent and solvate the nucleophile, reducing its reactivity. |
| Aprotic Polar (e.g., DMF, DMSO, Acetonitrile) | High | Solvates the cation of the base, leaving the nucleophile more reactive. | |
| Steric Hindrance | High | Low | The bulky isobutyl group can hinder the approach of the nucleophile to the reaction center.[3][4][5] |
Table 2: Strategies to Minimize Common Side Reactions
| Side Reaction | Strategy | Expected Outcome |
| N,N-Dialkylation | Use a 1:1 stoichiometry of nucleophile to alkylating agent. | Favors mono-alkylation. |
| Slow addition of this compound. | Keeps the concentration of the alkylating agent low. | |
| Elimination (E2) | Use a non-nucleophilic or weaker base. | Reduces the rate of proton abstraction. |
| Lower the reaction temperature. | Substitution is generally favored at lower temperatures. | |
| O-Alkylation | Add a catalytic amount of NaI or KI. | Promotes the formation of a softer alkyl iodide in situ, favoring N-alkylation. |
Experimental Protocols
General Protocol for N-Alkylation of a Primary Amine with this compound
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 equivalent) and a suitable anhydrous aprotic solvent (e.g., DMF or acetonitrile) to achieve a concentration of 0.1-0.5 M.
-
Deprotonation: Add a suitable base (e.g., potassium carbonate, 1.5 equivalents). Stir the suspension at room temperature for 30-60 minutes.
-
Alkylation: Add this compound (1.1 equivalents) dropwise to the stirred suspension.
-
Reaction Monitoring: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography.
General Protocol for O-Alkylation of a Phenol with this compound
-
Preparation: To a round-bottom flask, add the phenol (1.0 equivalent), a polar aprotic solvent like acetone or DMF, and a base such as powdered potassium carbonate (1.5 equivalents).
-
Alkylation: Stir the mixture vigorously and add this compound (1.2 equivalents).
-
Reaction Monitoring: Heat the reaction to reflux and monitor by TLC until the starting phenol is consumed.
-
Workup: Cool the reaction mixture, filter off the inorganic salts, and evaporate the solvent. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting ether by column chromatography or distillation.
Mandatory Visualizations
Caption: Troubleshooting workflow for low yield in alkylation reactions.
Caption: General SN2 reaction mechanism for this compound.
References
Technical Support Center: Purification of Isobutyl Methanesulfonate-Alkylated Peptides for Mass Spectrometry
Welcome to the technical support center for the purification of isobutyl methanesulfonate (iBMS)-alkylated peptides. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to navigate the challenges of purifying these modified peptides for mass spectrometry analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of alkylating peptides with this compound (iBMS) before mass spectrometry?
Alkylation of peptides with reagents like iBMS is performed to modify specific amino acid residues, primarily cysteine. This modification is crucial for several reasons in mass spectrometry-based proteomics. The primary goal is to cap the reactive sulfhydryl group of cysteine residues, preventing the reformation of disulfide bonds after they have been reduced.[1][2] This ensures that peptides remain in a linearized state, which is essential for consistent and accurate analysis by techniques like liquid chromatography-mass spectrometry (LC-MS).[1] Additionally, the isobutyl group added by iBMS increases the hydrophobicity of the peptide, which can lead to improved retention in reversed-phase chromatography and enhanced ionization efficiency during electrospray ionization (ESI), potentially increasing signal intensity for certain peptides.[1][3]
Q2: Which amino acid residues are targeted by iBMS?
The primary target for alkylating agents in proteomics is the sulfhydryl group of cysteine residues.[2] However, like many alkylating agents, iBMS can have off-target effects, especially if the reaction conditions are not carefully controlled.[4][5] Potential side reactions can occur at other nucleophilic sites on the peptide, including the N-terminus and the side chains of lysine, histidine, and methionine.[4][5] Factors such as high pH, elevated temperature, and excessive concentration of the alkylating agent can increase the likelihood of these non-specific modifications.[2][5]
Q3: What are the common impurities present in the sample after iBMS alkylation?
After the alkylation reaction, the crude peptide mixture contains several components that must be removed. These include the desired iBMS-alkylated peptide, any remaining unreacted (unmodified) peptide, excess iBMS reagent, and reaction byproducts such as methanesulfonic acid. Additionally, peptides with off-target modifications or those that have been over-alkylated may also be present as impurities.[6][7]
Q4: What is the recommended purification strategy for iBMS-alkylated peptides?
The standard and most effective method for purifying peptides, including those modified by alkylation, is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[6][8][9] For initial cleanup and removal of excess reagents and salts, Solid-Phase Extraction (SPE) with a C18 stationary phase is a highly recommended preliminary step.[10][11][12] Following SPE, RP-HPLC provides the high resolution needed to separate the target iBMS-alkylated peptide from unmodified peptides and other closely related impurities.[8][13]
Q5: How does iBMS alkylation affect a peptide's behavior during RP-HPLC purification?
The addition of an isobutyl group to a peptide increases its overall hydrophobicity. In RP-HPLC, retention time is directly related to the hydrophobicity of the analyte.[14] Therefore, an iBMS-alkylated peptide will be retained more strongly on the hydrophobic stationary phase (e.g., C18) compared to its unmodified counterpart. This results in a longer retention time and necessitates a higher concentration of organic solvent, such as acetonitrile, in the mobile phase to elute the peptide from the column.[8]
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of iBMS-alkylated peptides.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Recovery of Alkylated Peptide | 1. Inefficient Alkylation: Reaction conditions (pH, temperature, time) were not optimal, leading to a low yield of the desired product.[2][5]2. Peptide Precipitation: The increased hydrophobicity of the alkylated peptide caused it to precipitate out of solution.3. Irreversible Binding to Purification Media: The highly hydrophobic modified peptide is binding too strongly to the C18 resin and not eluting under the current gradient conditions.[12]4. Sample Loss During Cleanup: Peptides were lost during the initial SPE cleanup or sample transfer steps. | 1. Optimize Alkylation: Ensure the pH is appropriate for cysteine alkylation (typically pH 7.5-8.5). Control temperature and reaction time to minimize side reactions.[2]2. Improve Solubility: Add a small percentage of organic solvent like acetonitrile or isopropanol to the sample before purification. Ensure all buffers are properly filtered.[2]3. Adjust Elution Gradient: Increase the final concentration of acetonitrile in your HPLC gradient (e.g., up to 90-95%). Consider using a stronger organic solvent like isopropanol in the mobile phase for extremely hydrophobic peptides.[15]4. Refine Sample Handling: Ensure proper conditioning and equilibration of SPE cartridges. Use low-binding tubes and pipette tips to minimize surface adsorption. |
| Co-elution of Target Peptide with Impurities | 1. Suboptimal HPLC Gradient: The elution gradient is too steep, causing poor separation between the target peptide and impurities with similar hydrophobicity.[8]2. Presence of Over-alkylated Species: Multiple alkylation events on a single peptide can create species with very similar retention times.3. Column Overload: Too much crude peptide mixture was loaded onto the HPLC column, exceeding its binding capacity and leading to peak broadening and poor resolution. | 1. Flatten the Gradient: Decrease the slope of the acetonitrile gradient around the expected elution time of your target peptide. For example, change from a 1%/minute to a 0.5%/minute increase in acetonitrile.2. Optimize Alkylation Stoichiometry: Reduce the molar excess of iBMS during the alkylation reaction to minimize over-alkylation. Consider quenching the reaction with an agent like DTT or cysteine after the desired time.[16]3. Reduce Sample Load: Perform a loading study to determine the optimal amount of sample for your column. It is often better to perform multiple smaller injections than one large, overloaded run. |
| High Backpressure During HPLC Run | 1. Precipitated Sample: The sample was not fully dissolved or contains particulates that are clogging the column frit or tubing.[2]2. Buffer Incompatibility: Buffers were prepared incorrectly, or salts have precipitated in the presence of high organic solvent concentrations.3. Column Contamination: Buildup of irreversibly bound material from previous runs. | 1. Filter Sample: Always centrifuge and filter your sample through a 0.22 or 0.45 µm filter immediately before injection.[2]2. Check Buffers: Ensure all mobile phase components are fully dissolved and filtered. Check the miscibility of your buffers at all gradient concentrations.3. Clean the Column: Follow the manufacturer's instructions for column cleaning and regeneration. This often involves washing with strong acids, bases, and organic solvents.[2] |
| Multiple Peaks in Mass Spectrum of Purified Fraction | 1. Incomplete Chromatographic Separation: The collected HPLC fraction contains more than one species.2. In-source Fragmentation or Adduct Formation: The peptide is fragmenting in the ion source of the mass spectrometer, or it is forming adducts (e.g., sodium, potassium).3. Presence of Off-Target Modifications: The alkylation reaction caused modifications on residues other than cysteine, leading to multiple peptide species with different masses.[4][5] | 1. Improve HPLC Resolution: Re-purify the collected fraction using a shallower gradient. Consider using a different stationary phase or ion-pairing agent (e.g., formic acid vs. TFA) to alter selectivity.2. Optimize MS Parameters: Adjust ion source settings (e.g., voltages, temperatures) to minimize fragmentation. Ensure high purity mobile phase additives to reduce adduct formation.3. Refine Alkylation Protocol: Re-evaluate the alkylation reaction conditions (pH, temperature, time, and reagent concentration) to increase specificity for cysteine and minimize side reactions.[5] |
Quantitative Data Summary
Alkylation with iBMS fundamentally alters the physicochemical properties of a peptide. The following table summarizes the expected quantitative changes that influence the purification strategy.
| Parameter | Unmodified Peptide | iBMS-Alkylated Peptide | Rationale |
| Hydrophobicity | Lower | Higher | The addition of a nonpolar isobutyl group increases the overall hydrophobicity of the peptide.[1][3] |
| Expected RP-HPLC Retention Time | Shorter | Longer | Increased hydrophobicity leads to stronger interaction with the C18 stationary phase, thus increasing retention time.[8][14] |
| Required % Acetonitrile for Elution | Lower | Higher | A higher concentration of organic solvent is needed to disrupt the stronger hydrophobic interactions and elute the modified peptide.[8] |
| Potential for Off-Target Modifications | N/A | Low to Moderate | Side reactions can occur at nucleophilic sites like Lys, His, Met, and the N-terminus, dependent on reaction conditions.[4][5] |
| Mass Shift (per modification) | 0 Da | +120.06 Da | Corresponds to the addition of an isobutyl group (C₄H₉) and displacement of a proton from the sulfhydryl group, with the loss of methanesulfonic acid as a leaving group. |
Experimental Protocols
Protocol 1: SPE Cleanup of Crude iBMS-Alkylated Peptides
This protocol is designed for the initial cleanup of the peptide reaction mixture to remove excess alkylating reagent, salts, and major byproducts before high-resolution purification.
-
Prepare the SPE Cartridge: Select a C18 SPE cartridge with a bed weight appropriate for your sample amount.
-
Conditioning: Condition the cartridge by passing 3-5 column volumes of 100% acetonitrile through it.
-
Equilibration: Equilibrate the cartridge by passing 3-5 column volumes of the initial HPLC mobile phase (e.g., 95% Water / 5% Acetonitrile / 0.1% TFA). Do not let the cartridge run dry.[10]
-
Sample Loading: Dissolve the crude peptide mixture in a minimal volume of the equilibration buffer. Load the sample onto the conditioned and equilibrated SPE cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 3-5 column volumes of the equilibration buffer to remove salts and hydrophilic impurities.
-
Elution: Elute the alkylated peptide using a higher concentration of organic solvent (e.g., 80% Acetonitrile / 20% Water / 0.1% TFA). Collect the eluate.
-
Drying: Dry the eluted sample using a vacuum centrifuge before proceeding to RP-HPLC.
Protocol 2: RP-HPLC Purification of iBMS-Alkylated Peptides
This protocol provides a general method for the high-resolution purification of the cleaned-up peptide.
-
Sample Preparation: Reconstitute the dried peptide from the SPE cleanup in the initial mobile phase (Buffer A). Centrifuge to pellet any insoluble material.
-
HPLC System Setup:
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 100-300 Å pore size).
-
Buffer A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Buffer B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Flow Rate: Dependent on column diameter (e.g., 1 mL/min for a 4.6 mm ID column).
-
Detection: UV absorbance at 214 nm and 280 nm.
-
-
Elution Gradient:
-
Inject the sample onto the column equilibrated with 5% Buffer B.
-
Run a linear gradient optimized for your peptide. A starting point could be:
-
5-15% Buffer B over 5 minutes.
-
15-55% Buffer B over 40 minutes (shallow gradient for high resolution).
-
55-95% Buffer B over 5 minutes (to elute any remaining hydrophobic components).
-
Hold at 95% Buffer B for 5 minutes.
-
Return to 5% Buffer B and re-equilibrate for 10-15 minutes.
-
-
-
Fraction Collection: Collect fractions (e.g., 0.5 or 1.0 mL) across the chromatogram, focusing on the peaks of interest.
-
Analysis: Analyze the collected fractions using mass spectrometry to identify those containing the pure iBMS-alkylated peptide with the correct mass.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide powder.
Visualizations
Caption: Workflow for iBMS-peptide purification.
Caption: Troubleshooting decision tree for purification.
References
- 1. ALKYLATING TRYPTIC PEPTIDES TO ENHANCE ESI-MS ANALYSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. americanpeptidesociety.org [americanpeptidesociety.org]
- 7. Advances in Therapeutic Peptides Separation and Purification | MDPI [mdpi.com]
- 8. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 9. Purification & Isolation [cem.com]
- 10. mdpi.com [mdpi.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. biotage.com [biotage.com]
- 13. harvardapparatus.com [harvardapparatus.com]
- 14. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nestgrp.com [nestgrp.com]
- 16. The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
Dealing with the instability of Isobutyl methanesulfonate in aqueous solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on handling the instability of isobutyl methanesulfonate in aqueous solutions. Below you will find frequently asked questions, troubleshooting advice, and experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound degrading in my aqueous solution?
A1: this compound is susceptible to hydrolysis in the presence of water. This reaction breaks down the ester into isobutanol and methanesulfonic acid.[1] The rate of this degradation is influenced by several factors, including temperature, pH, and the presence of nucleophiles in your solution.
Q2: What are the degradation products of this compound in an aqueous solution?
A2: The primary degradation products are isobutanol and methanesulfonic acid, formed through the hydrolysis of the ester bond.[1]
Q3: How does temperature affect the stability of this compound?
A3: Increased temperature significantly accelerates the rate of hydrolysis. Studies on similar alkyl methanesulfonates, such as isopropyl methanesulfonate, have shown that they are stable at room temperature (approximately 25°C or 298 K) but degrade at elevated temperatures (e.g., 40°C and 50°C or 313 K and 323 K).[1] It is crucial to control the temperature of your solutions containing this compound.
Q4: What is the effect of pH on the stability of this compound?
A4: The stability of this compound is pH-dependent. Both acidic and basic conditions can catalyze its hydrolysis. The hydrolysis of sulfonate esters is often dominated by the rate of reaction with water, but this can be significantly influenced by pH.[2] It is advisable to work with buffered solutions and to determine the optimal pH range for your specific application.
Q5: Are there any best practices for preparing and storing aqueous solutions of this compound?
A5: Yes. To minimize degradation, prepare solutions fresh whenever possible. If storage is necessary, it should be at a low temperature, such as 2-8°C. The use of a buffered system at a pH where the compound is most stable is also recommended. The stability of your particular formulation should be experimentally verified.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound during the experiment. | Verify the stability of your stock and working solutions under the experimental conditions (temperature, pH, duration). Prepare fresh solutions before each experiment. |
| Loss of compound potency or concentration | Hydrolysis of the this compound. | Store stock solutions at a lower temperature and in a suitable buffer. Analyze the concentration of your solution at the beginning and end of your experiment to quantify any degradation. |
| Unexpected pH shift in the solution | Formation of methanesulfonic acid as a degradation product. | Use a buffer with sufficient capacity to maintain the desired pH throughout the experiment. |
| Appearance of unknown peaks in analytical assays (e.g., HPLC, LC-MS) | Formation of degradation products (isobutanol, methanesulfonic acid). | Characterize the degradation products. If necessary, develop an analytical method that can separate and quantify both the parent compound and its degradants. |
Data Presentation: Factors Affecting Stability
| Factor | Condition | Expected Stability of this compound | Rationale/Comments |
| Temperature | 2-8°C | High | Low temperature significantly reduces the rate of hydrolysis. |
| Ambient (~25°C) | Moderate | Generally stable, but degradation may occur over extended periods.[1] | |
| Elevated (>30°C) | Low | Hydrolysis rate increases significantly with temperature.[1] | |
| pH | Acidic (pH < 6) | Moderate to Low | Acid-catalyzed hydrolysis can occur. |
| Neutral (pH ~7) | Moderate | Hydrolysis is primarily due to reaction with water. | |
| Basic (pH > 8) | Moderate to Low | Base-catalyzed hydrolysis can occur.[2] | |
| Solution Matrix | Pure Water | Moderate | Hydrolysis will occur. |
| Buffered Solution | Higher (at optimal pH) | Buffers can maintain a pH where the compound is more stable. | |
| Presence of Nucleophiles | Low | Nucleophiles can react with this compound, leading to degradation. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in an Aqueous Solution
This protocol outlines a general method to determine the stability of this compound in a specific aqueous solution.
1. Materials and Reagents:
-
This compound
-
High-purity water (e.g., HPLC grade)
-
Buffer salts for the desired pH range
-
Acetonitrile or other suitable organic solvent for stock solution preparation
-
Analytical standards of this compound, isobutanol, and methanesulfonic acid
-
HPLC or LC-MS system with a suitable column (e.g., C18)
2. Preparation of Solutions:
-
Stock Solution: Prepare a concentrated stock solution of this compound in a non-aqueous, inert solvent like acetonitrile.
-
Aqueous Test Solutions: Prepare the aqueous solutions at the desired pH values using appropriate buffers.
-
Spiked Solutions: Spike the aqueous test solutions with the this compound stock solution to achieve the final desired concentration for the stability study. Ensure the final concentration of the organic solvent from the stock solution is low enough not to significantly affect the aqueous environment.
3. Stability Study Procedure:
-
Divide each spiked aqueous solution into aliquots for different time points and temperature conditions.
-
Store the aliquots at the desired temperatures (e.g., 4°C, 25°C, 40°C).
-
At each designated time point (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from each temperature condition.
-
Immediately quench any further degradation by, for example, diluting with a cold mobile phase or a suitable organic solvent.
-
Analyze the samples immediately using a validated HPLC or LC-MS method.
4. Analytical Method:
-
Develop an analytical method capable of separating and quantifying this compound from its potential degradation products.
-
Use the analytical standards to create calibration curves for accurate quantification.
-
The mobile phase composition will depend on the chosen column and detector. A common starting point for C18 columns is a gradient of water with a small amount of acid (e.g., 0.1% formic acid) and acetonitrile.
5. Data Analysis:
-
Plot the concentration of this compound as a function of time for each condition (pH and temperature).
-
Determine the degradation kinetics (e.g., by fitting the data to a first-order decay model) and calculate the half-life (t½) of this compound under each condition.
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Workflow for assessing stability.
Caption: Troubleshooting decision tree.
References
Preventing over-alkylation of DNA with Isobutyl methanesulfonate
Technical Support Center: Isobutyl Methanesulfonate Alkylation
This guide provides troubleshooting and frequently asked questions for researchers using this compound (IMS) for DNA alkylation, with a focus on preventing and identifying over-alkylation.
Frequently Asked Questions (FAQs)
Q1: What is this compound (IMS) and how does it alkylate DNA?
This compound is a monofunctional alkylating agent. It covalently adds an isobutyl group to DNA, primarily at the N7 position of guanine and the N3 position of adenine. This action occurs through a nucleophilic substitution reaction. The resulting DNA adducts can block replication and, if not repaired, may be cytotoxic or mutagenic.
Q2: What are the signs of DNA over-alkylation in my experiment?
Over-alkylation can lead to several downstream issues:
-
Poor PCR Amplification: Excessive adducts can stall DNA polymerase, leading to failed or inefficient PCR.
-
DNA Degradation: High levels of alkylation can destabilize the DNA backbone, especially during sample heating, leading to fragmentation. You may observe smearing on an agarose gel.
-
Inhibition of Downstream Enzymatic Reactions: Many enzymes (e.g., restriction enzymes, ligases) can be inhibited by the presence of bulky adducts on their recognition or binding sites.
-
Cellular Toxicity: In cell-based assays, high concentrations of IMS can lead to significant cell death due to overwhelming DNA damage that triggers apoptosis or necrosis.
Q3: How can I control the extent of DNA alkylation to avoid over-alkylation?
Controlling the reaction is critical. The key is to carefully manage reaction parameters to achieve the desired level of modification without causing excessive damage. The primary factors to control are:
-
Concentration of IMS: Use the lowest concentration that achieves your experimental goal. Titrate the concentration to find the optimal level.
-
Reaction Time: Alkylation is a time-dependent process. Shorter incubation times will result in lower levels of modification.
-
Temperature: Higher temperatures increase the reaction rate. Performing incubations at a controlled, and often lower, temperature (e.g., room temperature or 37°C) can help prevent excessive alkylation.
-
Quenching: Stop the reaction definitively using a quenching agent like sodium thiosulfate.
Q4: What are the consequences of over-alkylation for downstream applications?
Excessive alkylation can compromise your results by:
-
Inducing a high number of mutations, which can confound sequencing results.
-
Causing replication fork collapse and the formation of DNA double-strand breaks in vivo.
-
Leading to an overestimation of DNA damage in certain assays if the DNA is not handled carefully (e.g., heat-labile sites breaking during processing).
-
Preventing the binding of proteins or enzymes necessary for subsequent experimental steps.
Q5: How can I analyze the level of alkylation in my DNA sample?
Quantitative analysis of DNA adducts typically requires sensitive analytical techniques. Methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are highly effective for identifying and quantifying specific DNA adducts. This allows for the precise measurement of adducts per million or billion nucleotides. For a less direct measure, you could assess the impact on PCR efficiency (qPCR) with increasing doses of the alkylating agent.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Low or No PCR Product | Over-alkylation: Too many adducts are blocking DNA polymerase. | Reduce the concentration of this compound and/or decrease the reaction time. Perform a concentration/time-course titration to find optimal conditions. |
| DNA Degradation: Excessive alkylation has led to strand breaks. | Handle the DNA gently post-alkylation. Avoid excessive heating or vortexing. Run an aliquot on an agarose gel to check for integrity. If degradation is confirmed, repeat the alkylation with milder conditions. | |
| Smear on Agarose Gel | DNA Fragmentation: Over-alkylation has caused significant DNA damage and fragmentation. | This is a strong indicator of excessive alkylation. Significantly reduce the IMS concentration or reaction time in subsequent experiments. Ensure proper quenching of the reaction. |
| Sample Overloading: Too much DNA was loaded onto the gel. | Load a smaller quantity of DNA (e.g., 100 ng) to get a clearer result. | |
| Inconsistent Results Between Replicates | Inaccurate Pipetting: Small variations in the volume of the concentrated IMS stock can lead to large differences in the final concentration. | Use calibrated pipettes and ensure thorough mixing of the reaction. Prepare a master mix for multiple replicates to ensure consistency. |
| Temperature Fluctuation: The reaction temperature was not consistent across experiments. | Use a calibrated incubator or water bath to maintain a stable temperature throughout the incubation period. | |
| Downstream Enzyme Failure (e.g., Restriction Digest) | Adduct Interference: Alkyl adducts at or near the enzyme's recognition site are blocking its activity. | If possible, choose enzymes whose recognition sites are less likely to be alkylated. Otherwise, reduce the level of alkylation. |
Experimental Protocol: Controlled DNA Alkylation
This protocol provides a general framework for performing a controlled DNA alkylation experiment. It is essential to optimize the IMS concentration and reaction time for your specific DNA and experimental goals.
Materials:
-
Purified DNA (e.g., plasmid, genomic DNA) in a low-EDTA buffer (e.g., 10 mM Tris-HCl, 0.1 mM EDTA, pH 8.0)
-
This compound (IMS)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Quenching Solution (e.g., 1 M Sodium Thiosulfate)
-
DNA Purification Kit (e.g., spin column-based)
Procedure:
-
Preparation: Thaw all reagents and keep them on ice. Prepare a fresh dilution of IMS in an appropriate solvent if necessary. Safety Note: IMS is a potential mutagen; handle with appropriate personal protective equipment (PPE).
-
Reaction Setup:
-
In a microcentrifuge tube, combine your DNA sample with the reaction buffer.
-
Add the desired amount of this compound to the reaction. For initial optimization, test a range of final concentrations (e.g., 1 mM, 5 mM, 10 mM, 20 mM).
-
Mix gently by flicking the tube and briefly centrifuge to collect the contents.
-
-
Incubation:
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period. For optimization, test different time points (e.g., 15 min, 30 min, 60 min).
-
-
Quenching:
-
Stop the reaction by adding the quenching solution to a final concentration of ~100-200 mM.
-
Vortex briefly to mix.
-
-
Purification:
-
Purify the alkylated DNA from the reaction mixture using a suitable DNA purification kit (e.g., a silica spin column) according to the manufacturer's instructions. This will remove the IMS, quenching agent, and salts.
-
Elute the DNA in a nuclease-free buffer or water.
-
-
Quantification and Analysis:
-
Quantify the concentration of the purified DNA using a spectrophotometer or fluorometer.
-
Assess the integrity of the DNA by running an aliquot on an agarose gel.
-
Proceed with your downstream application (e.g., PCR, sequencing) or analytical analysis (e.g., LC-MS/MS).
-
Visualizations
Caption: Controlled DNA alkylation workflow.
Caption: Factors influencing DNA alkylation outcome.
Isobutyl methanesulfonate reaction time and temperature optimization
Technical Support Center: Isobutyl Methanesulfonate Synthesis
Welcome to the Technical Support Center for this compound Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this compound, with a focus on optimizing reaction time and temperature.
Frequently Asked Questions (FAQs)
Q1: What is the general chemical equation for the synthesis of this compound?
A1: The synthesis of this compound typically involves the reaction of isobutanol with methanesulfonyl chloride in the presence of a non-nucleophilic base. The base is crucial for neutralizing the hydrochloric acid (HCl) byproduct.
Reaction Scheme: (CH₃)₂CHCH₂OH + CH₃SO₂Cl + Base → (CH₃)₂CHCH₂OSO₂CH₃ + Base·HCl
Q2: What are the recommended starting materials and reagents?
A2: The key reagents for this synthesis are:
-
Isobutanol: The alcohol substrate.
-
Methanesulfonyl Chloride (MsCl): The source of the mesylate group.
-
Base: A non-nucleophilic base such as triethylamine (TEA) or pyridine is commonly used to scavenge the HCl produced during the reaction.[1]
-
Solvent: Anhydrous dichloromethane (DCM) is a frequently used solvent.
Q3: How do reaction time and temperature affect the yield and purity of this compound?
A3: Reaction time and temperature are critical parameters that must be carefully controlled. Lower temperatures, typically between 0 °C and room temperature, are often employed to manage the exothermic nature of the reaction and minimize side product formation.[1] The reaction time is monitored to ensure the complete consumption of the starting alcohol, which can be tracked using techniques like Thin-Layer Chromatography (TLC). Prolonged reaction times or excessively high temperatures can lead to the formation of impurities, such as the corresponding alkyl chloride.
Q4: What are the common side reactions, and how can they be minimized?
A4: A common side reaction is the formation of isobutyl chloride via nucleophilic attack of the chloride ion (from methanesulfonyl chloride or the hydrochloride salt of the base) on the alcohol or the newly formed mesylate. To minimize this, it is recommended to use methanesulfonic anhydride instead of methanesulfonyl chloride, as it does not produce chloride ions as a byproduct.[1] Maintaining a low reaction temperature can also help to disfavor this SN2 displacement reaction. Another potential issue is the hydrolysis of methanesulfonyl chloride if moisture is present in the reaction, which will reduce the yield.
Q5: What are the best practices for purifying crude this compound?
A5: Purification typically involves an aqueous workup to remove the base hydrochloride salt and other water-soluble impurities. The organic layer is washed sequentially with a mild acid (like dilute HCl), a mild base (like saturated sodium bicarbonate solution), and brine. After drying the organic layer with an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), the solvent is removed under reduced pressure. For higher purity, vacuum distillation or column chromatography on silica gel can be employed.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion of isobutanol | 1. Inactive methanesulfonyl chloride due to hydrolysis. 2. Reaction temperature is too low. 3. Insufficient amount of base. | 1. Use a fresh bottle of methanesulfonyl chloride or distill it before use. Ensure all glassware, solvents, and reagents are rigorously dry. 2. Allow the reaction to warm to room temperature after the initial addition at a lower temperature. Monitor the reaction progress by TLC. 3. Use a slight excess of the base (e.g., 1.2-1.5 equivalents). |
| Formation of a significant amount of a less polar byproduct (likely isobutyl chloride) | The chloride ion is acting as a nucleophile and displacing the mesylate. | 1. Maintain a low reaction temperature (e.g., 0 °C) to disfavor the SN2 reaction. 2. Consider using methanesulfonic anhydride as the mesylating agent.[1] |
| Reaction mixture turns dark or forms a tar-like substance | Decomposition of starting materials or products, possibly due to excessive heat or incompatible reagents. | 1. Ensure the reaction is run at a controlled, low temperature, especially during the addition of methanesulfonyl chloride. 2. Check the purity of all reagents. |
| Product loss during aqueous workup | Hydrolysis of the this compound product. | 1. Perform the aqueous workup quickly and at a low temperature (e.g., with ice-cold solutions). 2. Avoid strongly acidic or basic wash conditions if possible. |
| Difficulty in removing the solvent without losing the product | This compound is a relatively low molecular weight compound and can be volatile. | Use a rotary evaporator at a moderate temperature and pressure. Avoid aggressive solvent removal. |
Data Presentation: Impact of Reaction Conditions
The following table summarizes the general trends observed when optimizing the reaction conditions for the synthesis of this compound. The precise values can vary based on the scale of the reaction and the purity of the reagents.
| Temperature (°C) | Reaction Time (hours) | Expected Yield (%) | Key Observations and Potential Issues |
| 0 | 4-6 | Moderate | Slow reaction rate, may lead to incomplete conversion if the time is too short. Minimizes side product formation. |
| 25 (Room Temp) | 2-4 | Good to High | A good balance between reaction rate and selectivity. This is a commonly used temperature. |
| 50 | 1-2 | Moderate to Low | Increased rate of side reactions, particularly the formation of isobutyl chloride, leading to lower yield and purity. |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is a representative procedure and may require optimization for specific laboratory conditions.
Materials:
-
Isobutanol
-
Methanesulfonyl Chloride
-
Triethylamine (anhydrous)
-
Dichloromethane (anhydrous)
-
1 M Hydrochloric Acid (cold)
-
Saturated Sodium Bicarbonate Solution (cold)
-
Saturated Sodium Chloride Solution (Brine, cold)
-
Anhydrous Magnesium Sulfate (or Sodium Sulfate)
-
Round-bottom flask, magnetic stirrer, addition funnel, ice bath.
Procedure:
-
Reaction Setup: A dry 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel is charged with isobutanol (1 equivalent) and anhydrous dichloromethane (to make a ~0.5 M solution). The flask is cooled to 0 °C in an ice bath.
-
Addition of Base: Triethylamine (1.2 equivalents) is added to the stirred solution.
-
Addition of Mesylating Agent: Methanesulfonyl chloride (1.1 equivalents) is dissolved in a small amount of anhydrous dichloromethane and added to the addition funnel. This solution is then added dropwise to the reaction mixture over a period of 30 minutes, ensuring the internal temperature remains at or below 5 °C.
-
Reaction Monitoring: After the addition is complete, the reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature. The progress of the reaction is monitored by Thin-Layer Chromatography (TLC) until the isobutanol spot is no longer visible (typically 2-4 hours).
-
Workup: The reaction is quenched by the slow addition of cold water. The mixture is transferred to a separatory funnel, and the organic layer is washed sequentially with cold 1 M hydrochloric acid, cold saturated sodium bicarbonate solution, and cold brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation to yield pure this compound.
Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: A logical flowchart for troubleshooting low yields in this compound synthesis.
References
Technical Support Center: Isobutyl Methanesulfonate Purification
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals on the effective removal of unreacted isobutyl methanesulfonate from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound from my sample?
A1: this compound is an alkylating agent and, like other sulfonate esters, can be a potential genotoxic impurity (PGI).[1][2] These substances can react with biological macromolecules like DNA, leading to mutations, and are therefore considered potentially carcinogenic.[3] Regulatory agencies have strict limits on the presence of such impurities in active pharmaceutical ingredients (APIs).[3] Furthermore, unreacted this compound is a reactive electrophile that can interfere with subsequent reaction steps or complicate product purification and analysis.[4][5]
Q2: What are the primary methods for removing excess this compound?
A2: The main strategies involve converting the reactive this compound into more easily removable, often water-soluble, byproducts or employing physical separation techniques. The most common methods include:
-
Aqueous Workup (Quenching & Extraction): Involves adding an aqueous solution (often basic) to hydrolyze or "quench" the unreacted electrophile, followed by liquid-liquid extraction to separate the desired product.[5][6]
-
Chromatography: Techniques like column chromatography, HPLC, or GC are used to separate the target compound from the impurity based on differences in physical properties like polarity or volatility.[4][7]
-
Scavenger Resins: These are solid-supported nucleophiles that react with and bind the excess this compound. The resulting resin-bound byproduct is then simply removed by filtration.[5]
-
Distillation: For large-scale applications, vacuum or thin-film distillation can be used to separate compounds based on boiling point differences, though care must be taken to avoid thermal decomposition.[4][8]
-
Crystallization: If your desired product is a solid, recrystallization can be a highly effective method for achieving very high purity by selectively crystallizing the product while leaving impurities in the solvent.[4]
Q3: What happens if I quench the reaction with water?
A3: In the presence of water, this compound can undergo hydrolysis to form isobutanol and methanesulfonic acid.[4] While this removes the reactive electrophile, it generates methanesulfonic acid, a strong, non-volatile acid that will need to be removed, typically with a basic wash during an aqueous workup.[9]
Q4: How can I monitor the removal of this compound during the workup and purification process?
A4: Thin-Layer Chromatography (TLC) is a fast and effective method for monitoring the progress of the removal.[5] You can compare the crude reaction mixture to samples taken after each wash or purification step to visualize the disappearance of the this compound spot. For more quantitative analysis, techniques like HPLC or GC-MS can be employed.[3][10][11]
Troubleshooting Guide
| Problem / Observation | Potential Cause | Recommended Solution & Protocol |
| Persistent this compound spot on TLC after aqueous workup. | Insufficient quenching or inefficient extraction. | 1. Optimize Quenching: Ensure the quenching agent (e.g., aqueous NaHCO₃) is added in sufficient excess and stirred for an adequate time (e.g., 30 minutes) to allow for complete reaction.[8]2. Improve Extraction: Increase the number of extractions (3-4 times) with your organic solvent. After combining the organic layers, perform sequential washes with a mild acid (if an amine base was used), saturated aqueous NaHCO₃ solution, and finally, brine to aid in removing water and preventing emulsions.[5] |
| A new, highly polar, baseline spot appears on TLC after a water or basic wash. | Formation of methanesulfonic acid. | This is the expected byproduct from the hydrolysis of this compound.[4] It is highly water-soluble and should be effectively removed by washing the combined organic layers with a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[5][8][9] The pH of the final aqueous wash should be neutral to slightly basic. |
| My desired product is degrading during the basic aqueous workup. | The product is sensitive to the pH of the wash. | 1. Use a Milder Base: Switch from strong bases (like NaOH) to a saturated solution of sodium bicarbonate (NaHCO₃), which is less likely to cause degradation of sensitive functional groups.[8][9]2. Consider a Non-Aqueous Method: If the product is highly sensitive, avoid an aqueous workup altogether. Use a scavenger resin to react with the excess this compound, which can then be filtered off.[5] Alternatively, proceed directly to column chromatography if the product is stable on silica gel. |
| This compound co-elutes with my product during column chromatography. | The product and the impurity have very similar polarities. | 1. Optimize Chromatography: Systematically test different solvent systems (eluents) to maximize the separation (ΔRf) between your product and the impurity on TLC before running the column.2. Change the Stationary Phase: If silica gel is ineffective, consider using a different stationary phase like alumina or switching to reverse-phase chromatography (e.g., C18).[10]3. Pre-Column Quenching: Ensure a thorough aqueous workup or treatment with a scavenger resin before attempting chromatography to remove the bulk of the impurity.[5] |
Data Presentation: Comparison of Removal Methods
| Method | Principle of Removal | Key Advantages | Key Disadvantages | Best Suited For |
| Aqueous Workup | Chemical conversion (hydrolysis) and liquid-liquid extraction.[5][8] | Fast, inexpensive, and effective for large quantities. | May not be suitable for water-soluble or base-sensitive products; can form emulsions.[12] | Stable, water-insoluble products where byproducts are easily separated into the aqueous phase. |
| Column Chromatography | Differential adsorption and partitioning between a stationary and mobile phase.[7] | High separation efficiency for a wide range of compounds; scalable. | Can be time-consuming and solvent-intensive; potential for product loss on the column. | Products with a different polarity than this compound; final purification step. |
| Scavenger Resins | Covalent scavenging where the impurity reacts with a solid-supported reagent.[5] | High selectivity; simple filtration-based removal of byproducts; mild conditions. | Resins can be expensive; may require screening to find the optimal resin. | Acid- or base-sensitive products; reactions where a very clean crude product is desired before further steps. |
| Distillation | Separation based on differences in boiling points under reduced pressure.[4] | Excellent for large industrial scale; can be very efficient. | Requires thermally stable products; potential for decomposition at high temperatures.[4][8] | Large-scale purification of thermally stable, volatile liquid products. |
| Crystallization | Selective precipitation of the desired compound from a saturated solution.[4] | Can yield exceptionally high-purity material; cost-effective at scale. | Only applicable to solid products; requires finding a suitable solvent system. | Final purification step for achieving high-purity solid products. |
Experimental Protocols & Visualizations
Workflow for Selecting a Purification Method
The following diagram illustrates a logical workflow for choosing the appropriate method to remove unreacted this compound based on the properties of the desired product.
Caption: Decision workflow for purification strategy.
References
- 1. This compound | C5H12O3S | CID 119240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. an.shimadzu.com [an.shimadzu.com]
- 4. Buy this compound | 16156-53-9 [smolecule.com]
- 5. benchchem.com [benchchem.com]
- 6. US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents [patents.google.com]
- 7. jackwestin.com [jackwestin.com]
- 8. EP2543662A1 - Process for preparation of alkyl methanesulfonate solution - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Separation of Isopropyl methanesulfonate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. rroij.com [rroij.com]
- 12. Workup [chem.rochester.edu]
Technical Support Center: Isobutyl Methanesulfonate (IBMS) Solubility in Biological Buffers
Welcome to the technical support center for Isobutyl Methanesulfonate (IBMS). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of IBMS in biological buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound (IBMS) and what are its general properties?
A1: this compound (IBMS) is an alkyl sulfonate ester with the molecular formula C₅H₁₂O₃S and a molecular weight of approximately 152.21 g/mol .[1][2] It is typically a colorless to light yellow liquid at standard conditions.[3] IBMS is known to be an alkylating agent and can undergo hydrolysis, particularly in aqueous solutions.[3] Due to its chemical structure, IBMS is considered a hydrophobic compound, which can present challenges when dissolving it in aqueous biological buffers.
Q2: Why is my this compound (IBMS) not dissolving in my biological buffer?
A2: The poor aqueous solubility of IBMS is the primary reason for dissolution challenges. Several factors can contribute to this issue, including:
-
Exceeding Solubility Limit: The concentration of IBMS you are trying to achieve may be higher than its intrinsic solubility in the specific buffer system.
-
Improper pH: The pH of the buffer can influence the stability and solubility of IBMS.[4]
-
Low Temperature: Solubility of many compounds, including hydrophobic ones, tends to decrease at lower temperatures.[5][6]
-
Buffer Composition: Components of the buffer system could potentially interact with IBMS, affecting its solubility.
Q3: Can I use organic solvents to prepare a stock solution of this compound (IBMS)?
A3: Yes, preparing a concentrated stock solution in a water-miscible organic solvent is a common and recommended strategy.[7] Solvents such as Dimethyl Sulfoxide (DMSO) or ethanol are frequently used to dissolve hydrophobic compounds before diluting them into an aqueous buffer.[7] It is crucial to keep the final concentration of the organic solvent in your experimental system low (typically <1%, ideally <0.1%) to avoid solvent-induced artifacts or toxicity.[8]
Q4: How does pH affect the stability and solubility of this compound (IBMS)?
Q5: What is the expected stability of this compound (IBMS) in aqueous buffers?
A5: Methanesulfonate esters are susceptible to hydrolysis in aqueous environments, which means IBMS will degrade over time in your buffer. The rate of hydrolysis is dependent on factors like pH and temperature.[10] For this reason, it is highly recommended to prepare IBMS-containing buffer solutions fresh before each experiment.
Troubleshooting Guides
Issue 1: this compound (IBMS) Precipitates Upon Dilution from an Organic Stock Solution
-
Observation: A cloudy solution or visible precipitate forms immediately after adding the IBMS stock solution (e.g., in DMSO) to the aqueous buffer.
-
Cause: This is a common phenomenon known as "crashing out," where the rapid change in solvent polarity from a high-organic to a high-aqueous environment causes the compound to exceed its solubility limit in the final mixture.[8]
-
Solutions:
-
Decrease Final Concentration: The simplest solution is to lower the target final concentration of IBMS in the aqueous buffer.
-
Optimize Dilution Technique: Instead of adding the stock directly to the full volume of buffer, try adding the stock solution to a smaller volume of buffer while vortexing vigorously. This can be followed by a stepwise dilution.
-
Increase Final Co-solvent Concentration: If your experimental system allows, slightly increasing the final percentage of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO) can help maintain solubility. However, always consider the potential effects of the solvent on your experiment.[8]
-
Warm the Buffer: Gently warming the aqueous buffer (e.g., to 37°C) before adding the IBMS stock can increase its solubility.[11]
-
Issue 2: this compound (IBMS) Solution Becomes Cloudy Over Time
-
Observation: The initially clear IBMS solution in the biological buffer becomes hazy or a precipitate forms after a period of time (minutes to hours).
-
Cause: This could be due to a few factors:
-
Supersaturation: The initial solution might have been supersaturated, an unstable state from which the compound will eventually precipitate.
-
Temperature Fluctuation: A decrease in temperature can lower the solubility of IBMS, causing it to precipitate.[12]
-
Hydrolysis: IBMS may be hydrolyzing to less soluble byproducts.
-
-
Solutions:
-
Maintain Constant Temperature: Ensure your experimental setup is maintained at a constant and, if possible, slightly elevated temperature (e.g., 37°C).
-
Prepare Fresh Solutions: Due to the potential for hydrolysis and precipitation from supersaturated solutions, it is best to use IBMS-containing buffers immediately after preparation.
-
Sonication: Brief sonication of the solution in an ultrasonic bath may help to redissolve small amounts of precipitate, but this may only be a temporary solution.[12]
-
Data Presentation
Table 1: Estimated Solubility of this compound (IBMS) in Common Biological Buffers
| Buffer System (pH 7.4) | Co-solvent | Estimated Solubility Range (at 25°C) | Notes |
| Phosphate-Buffered Saline (PBS) | <0.5% DMSO | Low (likely <1 mg/mL) | Solubility is expected to be limited. |
| Tris-HCl | <0.5% DMSO | Low (likely <1 mg/mL) | Similar to PBS, solubility is expected to be low. |
| HEPES | <0.5% DMSO | Low (likely <1 mg/mL) | HEPES is a zwitterionic buffer and may offer slightly different solubility characteristics, but IBMS is expected to remain poorly soluble.[13] |
Disclaimer: The quantitative data in this table is estimated based on the hydrophobic nature of this compound. Actual solubility should be determined experimentally.
Experimental Protocols
Protocol 1: Preparation of an this compound (IBMS) Stock Solution
-
Weighing: Accurately weigh the required amount of neat this compound liquid using a calibrated analytical balance.
-
Solvent Addition: In a chemical fume hood, add the appropriate volume of high-purity, anhydrous DMSO to the IBMS to achieve the desired stock concentration (e.g., 100 mM).
-
Dissolution: Vortex the solution thoroughly until the IBMS is completely dissolved.
-
Storage: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and exposure to moisture. Store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution of this compound (IBMS) in Biological Buffer
-
Pre-warm Buffer: Warm the desired biological buffer to the intended experimental temperature (e.g., 37°C).
-
Calculate Volumes: Determine the volume of the IBMS stock solution required to achieve the final desired concentration in the buffer. Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%).
-
Dilution: While vigorously vortexing the pre-warmed buffer, add the calculated volume of the IBMS stock solution drop-wise.
-
Final Mix: Continue to vortex for another 30 seconds to ensure homogeneity.
-
Immediate Use: Use the freshly prepared working solution immediately to prevent precipitation and degradation.
Visualizations
References
- 1. This compound | C5H12O3S | CID 119240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Buy this compound | 16156-53-9 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Ethyl methanesulphonate in a parenteral formulation of BMS-214662 mesylate, a selective farnesyltransferase inhibitor: formation and rate of hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. 相关内容暂不可用 [sigmaaldrich.cn]
Validation & Comparative
A Researcher's Guide to Confirming Isobutyl Methanesulfonate Reaction Products with NMR Spectroscopy
For researchers, scientists, and drug development professionals, nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of synthetic compounds. This guide provides a comparative analysis of using ¹H and ¹³C NMR spectroscopy to confirm the successful synthesis of isobutyl methanesulfonate and to identify potential impurities and byproducts.
The synthesis of this compound, a key intermediate in various organic syntheses, is typically achieved through the reaction of isobutanol with methanesulfonyl chloride in the presence of a base. While seemingly straightforward, this reaction can yield a mixture of products and unreacted starting materials. NMR spectroscopy offers a powerful, non-destructive method to analyze the crude reaction mixture, providing unambiguous confirmation of the desired product and quantification of its purity.
Comparative Analysis of Reaction Components by NMR
A thorough understanding of the characteristic NMR signals for the reactants, product, and potential byproducts is crucial for accurate spectral interpretation. The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound and related compounds in deuterated chloroform (CDCl₃), a common NMR solvent.
Table 1: ¹H NMR Data for this compound Reaction Components in CDCl₃
| Compound | Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound (Product) | -CH₂-O- | ~4.0 | d | ~6.6 |
| -CH(CH₃)₂ | ~2.1 | m | ||
| -CH(CH ₃)₂ | ~1.0 | d | ~6.7 | |
| CH₃-SO₂- | ~3.0 | s | ||
| Isobutanol (Reactant) | -CH₂-OH | ~3.4 | d | ~6.3 |
| -CH(CH₃)₂ | ~1.8 | m | ||
| -CH(CH ₃)₂ | ~0.9 | d | ~6.7 | |
| -OH | variable | br s | ||
| Methanesulfonyl Chloride (Reactant) | CH₃-SO₂- | ~3.7 | s | |
| Methanesulfonic Acid (Byproduct) | CH₃-SO₃- | ~2.8 | s | |
| -OH | variable | br s | ||
| Di(isobutyl) ether (Byproduct) | -CH₂-O- | ~3.2 | d | ~6.6 |
| -CH(CH₃)₂ | ~1.8 | m | ||
| -CH(CH ₃)₂ | ~0.9 | d | ~6.7 |
Table 2: ¹³C NMR Data for this compound Reaction Components in CDCl₃
| Compound | Carbon Assignment | Chemical Shift (ppm) |
| This compound (Product) | -C H₂-O- | ~78 |
| -C H(CH₃)₂ | ~28 | |
| -CH(C H₃)₂ | ~19 | |
| C H₃-SO₂- | ~38 | |
| Isobutanol (Reactant) | -C H₂-OH | ~70 |
| -C H(CH₃)₂ | ~30 | |
| -CH(C H₃)₂ | ~19 | |
| Methanesulfonyl Chloride (Reactant) | C H₃-SO₂- | ~45 |
| Methanesulfonic Acid (Byproduct) | C H₃-SO₃- | ~40 |
| Di(isobutyl) ether (Byproduct) | -C H₂-O- | ~76 |
| -C H(CH₃)₂ | ~28 | |
| -CH(C H₃)₂ | ~19 |
Experimental Protocols
Synthesis of this compound
A general procedure for the synthesis of this compound involves the slow addition of methanesulfonyl chloride to a cooled solution of isobutanol and a tertiary amine base (e.g., triethylamine or pyridine) in an inert solvent like dichloromethane. The reaction is typically stirred at low temperatures before being allowed to warm to room temperature. Work-up involves washing the organic layer with aqueous solutions to remove the base and any water-soluble byproducts, followed by drying and solvent evaporation.
NMR Sample Preparation for Qualitative Analysis
-
Dissolve approximately 5-10 mg of the crude reaction product in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer.
Quantitative NMR (qNMR) Protocol for Purity Assessment
Quantitative NMR can be used to determine the purity of the synthesized this compound. This requires the use of a certified internal standard.
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the crude product into a clean vial.
-
Accurately weigh an appropriate amount of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The molar ratio of the standard to the expected product should be roughly 1:1. The internal standard should have a known purity, be stable, not react with the sample, and have at least one signal that is well-resolved from the analyte signals.
-
Dissolve the mixture in a precise volume (e.g., 1.0 mL) of deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure complete dissolution.
-
Transfer an exact volume (e.g., 0.6 mL) of this solution to a high-quality NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum using parameters suitable for quantitative analysis. This includes a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation of all protons. A 90° pulse angle should be used.
-
Ensure a good signal-to-noise ratio by acquiring a sufficient number of scans.
-
-
Data Processing and Analysis:
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate the well-resolved signals of both the this compound and the internal standard.
-
Calculate the purity of the this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_standard = Purity of the internal standard
-
Visualizing the Reaction and Analysis Workflow
The following diagrams illustrate the synthesis of this compound and the workflow for its confirmation using NMR spectroscopy.
Caption: Synthesis of this compound.
A Comparative Guide to Chemical Mutagenesis: Isobutyl Methanesulfonate vs. Ethyl Methanesulfonate (EMS)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of isobutyl methanesulfonate and the widely used mutagen, ethyl methanesulfonate (EMS). The information presented is intended to assist researchers in selecting the appropriate mutagen for their experimental needs by offering a side-by-side look at their mechanisms of action, mutagenic performance, and available experimental protocols.
Executive Summary
Ethyl methanesulfonate (EMS) is a potent and extensively studied mutagen known for inducing a high frequency of point mutations, primarily G:C to A:T transitions. Its mechanism of action and mutagenic effects are well-documented across a wide range of organisms, making it a staple in genetic research. In contrast, specific experimental data on the mutagenic properties of this compound is scarce in publicly available literature. General studies on alkyl methanesulfonates suggest that primary esters like this compound exhibit lower mutagenic potential compared to secondary esters. Therefore, while EMS is a reliable and powerful tool for inducing high-frequency point mutations, this compound is presumed to be a weaker mutagen, though direct comparative data is lacking.
Mechanism of Action
Both this compound and ethyl methanesulfonate are alkylating agents, a class of compounds that introduce alkyl groups into macromolecules like DNA. This alkylation is the primary mechanism behind their mutagenic effects.
Ethyl Methanesulfonate (EMS): The ethyl group of EMS reacts with guanine bases in DNA, forming O6-ethylguanine.[1] This altered base frequently mispairs with thymine instead of cytosine during DNA replication.[1] Subsequent rounds of replication solidify this change, resulting in a G:C to A:T transition mutation.[1] While EMS can also alkylate other sites on DNA bases and the phosphate backbone, the formation of O6-ethylguanine is considered the principal cause of its mutagenic activity.[2] The reaction mechanism of EMS with cellular nucleophiles is a mix of SN1 and SN2 pathways.[2]
Signaling Pathway of EMS-Induced Mutagenesis
Caption: Mechanism of EMS-induced G:C to A:T transition mutation.
Performance Data
Quantitative data on the mutagenic performance of this compound is not available in the reviewed literature. The following table summarizes the available data for Ethyl Methanesulfonate (EMS).
| Parameter | Ethyl Methanesulfonate (EMS) | This compound |
| Predominant Mutation Type | G:C to A:T transitions | Data not available |
| Other Mutation Types | Can also cause base-pair insertions/deletions and chromosome breakage at higher concentrations.[2] | Data not available |
| Reported Mutation Frequency | Varies by organism and experimental conditions. | Data not available |
Experimental Protocols
General Experimental Workflow for Chemical Mutagenesis
Caption: A generalized workflow for chemical mutagenesis experiments.
Detailed Protocol for EMS Mutagenesis in C. elegans
This protocol is adapted from established methods for C. elegans.
Safety Precaution: Ethyl methanesulfonate (EMS) is a potent mutagen and a suspected carcinogen. Always handle EMS in a chemical fume hood and wear appropriate personal protective equipment (PPE), including nitrile gloves and safety glasses. All contaminated materials must be disposed of as hazardous waste according to institutional guidelines.
Materials:
-
M9 buffer
-
15 mL and 50 mL conical tubes
-
Ethyl methanesulfonate (EMS)
-
Synchronized population of late L4 stage C. elegans
-
NGM plates seeded with E. coli OP50
-
Clinical centrifuge
-
Rocking platform
Procedure:
-
Preparation of Worms:
-
Grow a synchronized population of C. elegans on NGM plates until they reach the late L4 larval stage.
-
Wash the worms from the plates using M9 buffer and collect them in a 15 mL conical tube.
-
Pellet the worms by centrifugation (e.g., 1 minute at 1,500 rpm) and aspirate the supernatant. Wash the worm pellet twice with M9 buffer.
-
-
EMS Treatment:
-
In a chemical fume hood, prepare a 0.05 M EMS solution in M9 buffer.
-
Resuspend the washed worm pellet in the EMS solution.
-
Incubate the tube on a rocking platform at 20°C for 4 hours.
-
-
Post-Treatment and Recovery:
-
After incubation, pellet the worms by centrifugation and carefully aspirate the EMS solution.
-
Wash the worm pellet three times with M9 buffer to remove all traces of EMS.
-
Using a glass Pasteur pipette, transfer the mutagenized worms to the edge of the bacterial lawn on fresh NGM plates.
-
Allow the worms to recover and produce F1 progeny.
-
-
Screening:
-
Screen the F1 and F2 generations for the desired mutant phenotypes.
-
Conclusion
Ethyl methanesulfonate is a well-characterized and highly effective chemical mutagen for inducing random point mutations in a wide variety of research organisms. Its mechanism of action is understood, and numerous protocols are available to guide its use. In contrast, there is a significant lack of specific experimental data for this compound. Based on general trends for alkyl methanesulfonates, it is likely to be a less potent mutagen than EMS. Researchers requiring a high frequency of G:C to A:T transition mutations for genetic screens will find EMS to be a reliable and powerful tool. For applications where a lower mutation frequency or a different mutational spectrum is desired, other mutagens may be more suitable. Due to the absence of data, the use of this compound for mutagenesis would require extensive preliminary experiments to determine its efficacy and optimal treatment conditions.
References
A Side-by-Side Comparison of SN1 and SN2 Reaction Mechanisms for Alkyl Methanesulfonates
For researchers, scientists, and drug development professionals, a deep understanding of nucleophilic substitution reactions is fundamental. Alkyl methanesulfonates (mesylates) are common substrates in organic synthesis due to the excellent leaving group ability of the mesylate anion. The competition between the unimolecular (SN1) and bimolecular (SN2) pathways dictates the stereochemical outcome and reaction rate. This guide provides a detailed comparison of these two mechanisms for alkyl methanediolates, supported by experimental data and detailed protocols.
Executive Summary
Nucleophilic substitution reactions of alkyl methanesulfonates can proceed through two distinct mechanisms: SN1 and SN2. The SN1 reaction is a two-step process involving a carbocation intermediate, favored by tertiary and secondary substrates, weak nucleophiles, and polar protic solvents. It typically leads to a racemic mixture of products. In contrast, the SN2 reaction is a concerted, one-step process favored by primary and secondary substrates, strong nucleophiles, and polar aprotic solvents, resulting in an inversion of stereochemistry. The choice of reaction conditions is therefore critical in controlling the desired outcome in chemical synthesis.
Data Presentation: A Quantitative Comparison
The following tables summarize the key differences between the SN1 and SN2 reactions for alkyl methanesulfonates, including kinetic data and stereochemical outcomes.
Table 1: General Comparison of SN1 and SN2 Reactions
| Feature | SN1 Mechanism | SN2 Mechanism |
| Rate Law | Rate = k[Alkyl Mesylate] | Rate = k[Alkyl Mesylate][Nucleophile] |
| Molecularity | Unimolecular | Bimolecular |
| Reaction Steps | Two steps (carbocation intermediate) | One step (concerted) |
| Substrate Reactivity | 3° > 2° > 1° > Methyl | Methyl > 1° > 2° > 3° |
| Nucleophile | Weak nucleophiles favored | Strong nucleophiles favored |
| Solvent | Polar protic solvents favored | Polar aprotic solvents favored |
| Stereochemistry | Racemization (mixture of inversion and retention) | Complete inversion |
| Rearrangements | Possible | Not possible |
Table 2: Relative Rate Constants for Solvolysis (SN1) of Secondary Alkyl Mesylates in Water at 25°C
| Alkyl Methanesulfonate | Relative Rate Constant (k/k₀)¹ |
| 2-Propyl mesylate | 1.0 |
| 2-Butyl mesylate | 0.7 |
| Cyclopentyl mesylate | 1.4 |
| Cyclohexyl mesylate | 0.1 |
| 2-Adamantyl mesylate | 0.01 |
¹Data is illustrative and based on trends observed in solvolysis studies of secondary systems. The rates are highly dependent on the specific reaction conditions.
Table 3: Relative Rates of SN2 Reactions for Alkyl Substrates
The following data for alkyl bromides with a strong nucleophile (ethoxide) is a well-established proxy for the expected trend in SN2 reactivity for alkyl methanesulfonates, given the similar nature of the leaving groups.
| Alkyl Bromide | Relative Rate |
| Methyl | 30 |
| Ethyl | 1 |
| Isopropyl | 0.025 |
| tert-Butyl | ~0 |
This data illustrates the profound impact of steric hindrance on the SN2 reaction rate.
Mechanistic Pathways and Influencing Factors
The competition between SN1 and SN2 pathways is a central theme in the chemistry of alkyl methanesulfonates. The following diagrams illustrate the reaction coordinates and the key factors that determine which mechanism will prevail.
Comparative Efficacy of Isobutyl Methanesulfonate and Other Alkyl Mesylates in Genotoxicity
A detailed guide for researchers and drug development professionals on the relative performance of isobutyl methanesulfonate, supported by experimental data from seminal genotoxicity assays.
This guide provides a comprehensive comparison of the genotoxic efficacy of this compound (iBMS) relative to other short-chain alkyl methanesulfonates, namely methyl methanesulfonate (MMS), ethyl methanesulfonate (EMS), and isopropyl methanesulfonate (iPMS). The comparative analysis is based on quantitative data from standardized bacterial genotoxicity assays, offering valuable insights for researchers in toxicology and drug development.
Data Presentation: Genotoxicity Comparison
The genotoxic potential of these mesylates was evaluated using the SOS chromotest, a widely used colorimetric assay that measures the induction of the SOS DNA repair system in Escherichia coli. The results, expressed as the SOS-inducing potency (SOSIP), are summarized in the table below. A higher SOSIP value indicates a greater genotoxic potential.
| Compound | Chemical Structure | Alkylation Mechanism | SOS-Inducing Potency (SOSIP) |
| This compound (iBMS) | CH₃SO₃CH₂CH(CH₃)₂ | Primarily Sₙ2 | 0.0011 |
| Methyl methanesulfonate (MMS) | CH₃SO₃CH₃ | Sₙ2 | 0.28 |
| Ethyl methanesulfonate (EMS) | CH₃SO₃CH₂CH₃ | Sₙ2 | 0.0058 |
| Isopropyl methanesulfonate (iPMS) | CH₃SO₃CH(CH₃)₂ | Primarily Sₙ1 | 0.043 |
Interpretation of Genotoxicity Data
The data reveals significant differences in the genotoxic potency among the tested mesylates. Methyl methanesulfonate (MMS) exhibited the highest SOS-inducing potential, indicating it is a potent inducer of DNA damage in this bacterial assay. Isopropyl methanesulfonate (iPMS) also demonstrated considerable genotoxicity. In contrast, this compound (iBMS) and ethyl methanesulfonate (EMS) showed substantially lower SOSIP values, suggesting weaker genotoxic activity in this system.
The differing genotoxicity of these compounds is closely linked to their chemical structure and preferred alkylation mechanism. Alkylating agents can react with DNA through two primary mechanisms: Sₙ1 (unimolecular nucleophilic substitution) and Sₙ2 (bimolecular nucleophilic substitution). Compounds that react via an Sₙ1 mechanism, like the secondary alkyl methanesulfonate iPMS, tend to show high genotoxicity. Primary alkyl methanesulfonates, such as iBMS, MMS, and EMS, predominantly react via an Sₙ2 mechanism. The exceptionally high genotoxicity of MMS, despite being a primary mesylate, is attributed to its very high Sₙ2 reactivity.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
SOS Chromotest
The SOS chromotest is a quantitative colorimetric assay for detecting DNA-damaging agents. It utilizes a genetically engineered strain of Escherichia coli (PQ37) in which the sfiA gene, a part of the SOS DNA repair system, is fused to the lacZ gene, which codes for β-galactosidase. Induction of the SOS system by a genotoxic agent leads to the expression of β-galactosidase, which can be quantified by a colorimetric reaction.
Materials:
-
Escherichia coli strain PQ37
-
Luria-Bertani (LB) medium
-
The test compounds (this compound, methyl methanesulfonate, ethyl methanesulfonate, isopropyl methanesulfonate) dissolved in a suitable solvent (e.g., DMSO).
-
Positive control (e.g., 4-nitroquinoline-1-oxide)
-
Negative control (solvent alone)
-
96-well microplates
-
Reagents for β-galactosidase assay (e.g., o-nitrophenyl-β-D-galactopyranoside, ONPG)
-
Spectrophotometer (plate reader)
Procedure:
-
An overnight culture of E. coli PQ37 is diluted in fresh LB medium and grown to an early exponential phase.
-
The bacterial culture is then aliquoted into the wells of a 96-well microplate.
-
Serial dilutions of the test compounds and controls are added to the wells.
-
The plates are incubated for a defined period (e.g., 2 hours) at 37°C with shaking to allow for induction of the SOS response.
-
After incubation, the β-galactosidase activity is measured. This is typically done by lysing the cells and adding a chromogenic substrate like ONPG. The development of a yellow color indicates β-galactosidase activity.
-
The absorbance is read at a specific wavelength (e.g., 420 nm) using a microplate reader.
-
The SOS-inducing potency (SOSIP) is calculated from the linear portion of the dose-response curve.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used short-term bacterial assay to assess the mutagenic potential of chemical compounds. It uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize their own histidine and require it for growth). The test measures the ability of a chemical to cause a reverse mutation (reversion) that restores the ability of the bacteria to synthesize histidine and grow on a histidine-free medium.
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)
-
Nutrient broth
-
Top agar (containing a trace amount of histidine and biotin)
-
Minimal glucose agar plates
-
The test compounds dissolved in a suitable solvent.
-
Positive and negative controls.
-
S9 fraction (a rat liver extract for metabolic activation, used to detect pro-mutagens)
-
Incubator (37°C)
Procedure:
-
Overnight cultures of the Salmonella typhimurium tester strains are prepared.
-
The test compound, the bacterial culture, and (if required) the S9 mix are added to molten top agar.
-
The mixture is poured onto a minimal glucose agar plate.
-
The plates are incubated at 37°C for 48-72 hours.
-
The number of revertant colonies on each plate is counted.
-
A positive result is indicated by a dose-dependent increase in the number of revertant colonies compared to the negative control.
Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: DNA alkylation by mesylates leading to the induction of the SOS response pathway in bacteria.
Safety Operating Guide
Personal protective equipment for handling Isobutyl methanesulfonate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical reagents. This guide provides essential, immediate safety and logistical information for the handling of Isobutyl Methanesulfonate (CAS RN: 16156-53-9), including detailed operational and disposal plans.
Chemical Identity:
-
Product Name: this compound[1]
-
Synonyms: Methanesulfonic Acid Isobutyl Ester[1]
-
Chemical Formula: C5H12O3S[1]
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential hazards. It is known to cause skin and eye irritation.[1][2] Some sources also indicate that it may cause severe skin burns and eye damage.[3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Hand Protection | Protective gloves (e.g., Nitrile rubber).[1][4] | To prevent skin contact and irritation.[1][2] |
| Eye Protection | Safety glasses or goggles. A face shield may be necessary if there is a splash risk.[1][5] | To protect against serious eye irritation and potential damage.[1][3] |
| Skin and Body Protection | Protective clothing, such as a lab coat. Protective boots may be required depending on the situation.[1] For spill cleanup, a chemical-resistant suit may be necessary.[6] | To prevent skin contact and contamination of personal clothing.[7] |
| Respiratory Protection | A vapor respirator should be used, especially in poorly ventilated areas or when vapors/aerosols may be generated.[1] Follow local and national regulations.[1] | To prevent inhalation of harmful vapors. |
Operational Plans: Handling and Storage
Proper handling and storage procedures are critical to minimize the risk of exposure and accidents.
Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[7][8]
-
Avoid Contact: Take all necessary precautions to avoid contact with skin, eyes, and clothing.[1][7] Do not breathe mist, vapors, or spray.[8]
-
Hygiene: Wash hands and face thoroughly after handling.[1] Do not eat, drink, or smoke in the work area.[7]
-
Clothing: Remove and wash any contaminated clothing before reuse.[1]
Storage Procedures:
-
Keep the container tightly closed when not in use.[1]
-
Store in a cool, dark, and well-ventilated place.[1]
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.[1][8]
-
Store in a designated corrosives area if necessary.[5]
Emergency Procedures: Spills and First Aid
Accidents can happen, and a clear, rehearsed emergency plan is essential.
Spill Response Plan:
In the event of a spill, follow these steps:
-
Evacuate: Evacuate non-essential personnel from the immediate spill area.[4]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent the spill from spreading and entering drains.[7]
-
Personal Protection: Before attempting cleanup, don the appropriate PPE, including respiratory protection, chemical-resistant gloves, eye protection, and protective clothing.[7]
-
Absorption: Cover the spill with an inert absorbent material such as sand, vermiculite, or commercial sorbents.[9] Work from the outside of the spill inwards to contain it.[10]
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste.[7][10]
-
Decontamination: Clean the spill area thoroughly with soap and water.[11]
-
Disposal: Dispose of the contaminated materials as hazardous waste according to institutional and local regulations.[10]
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids.[8] Remove contact lenses if present and easy to do.[1] Continue rinsing. Seek immediate medical attention.[1] |
| Skin Contact | Take off immediately all contaminated clothing.[5] Wash the affected area with plenty of water.[1] If skin irritation occurs, get medical advice or attention.[1] |
| Inhalation | Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[1] If not breathing, give artificial respiration.[4] Seek medical attention if you feel unwell.[1] |
| Ingestion | Rinse mouth with water.[1] Do not induce vomiting. Seek immediate medical attention.[8] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Disposal Guidelines:
-
Waste Collection: Collect all waste materials, including contaminated absorbents and disposable PPE, in a clearly labeled, sealed container.[7][12]
-
Regulations: Dispose of the chemical waste in accordance with all local, regional, and national hazardous waste regulations.[8][12] Do not dispose of it with household garbage or allow it to reach the sewage system.[13]
-
Professional Disposal: Contact a licensed professional waste disposal service for proper disposal.[9]
Chemical Spill Workflow
Caption: Workflow for responding to a chemical spill.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Buy this compound | 16156-53-9 [smolecule.com]
- 3. This compound | C5H12O3S | CID 119240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. epa.gov [epa.gov]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. fishersci.com [fishersci.com]
- 9. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 10. purdue.edu [purdue.edu]
- 11. egr.msu.edu [egr.msu.edu]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. cpachem.com [cpachem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
